molecular formula C21H25NaO5S B565240 Gestodene Sulfate Sodium Salt CAS No. 1259126-61-8

Gestodene Sulfate Sodium Salt

カタログ番号: B565240
CAS番号: 1259126-61-8
分子量: 412.476
InChIキー: BLWWIWNVHHIBER-YIAHKXKMSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gestodene Sulfate Sodium Salt, also known as Gestodene Sulfate Sodium Salt, is a useful research compound. Its molecular formula is C21H25NaO5S and its molecular weight is 412.476. The purity is usually 95%.
BenchChem offers high-quality Gestodene Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gestodene Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWIWNVHHIBER-YIAHKXKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675625
Record name Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259126-61-8
Record name Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Gestodene Sulfate Sodium Salt: Comprehensive Pharmacokinetic Profiling and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

Gestodene is a highly potent, third-generation synthetic progestin utilized globally in combined oral contraceptives. Exhibiting an exceptionally high oral bioavailability of 87% to 111%, it acts as a direct agonist of the progesterone receptor without requiring prodrug activation[1]. However, understanding its systemic clearance, potential drug-drug interactions, and off-target receptor binding requires a deep dive into its hepatic biotransformation.

Phase II metabolic conjugation is the primary mechanism the human body uses to neutralize and clear hydrophobic steroids, converting them into water-soluble compounds for renal and biliary excretion[2]. Clinical data indicates that 50% of administered gestodene is eliminated in the urine; of this urinary fraction, a significant 35% exists as sulfate conjugates[1].

To accurately quantify this clearance pathway in clinical trials and proteomics research, analytical chemists rely on a precisely synthesized reference standard: Gestodene Sulfate Sodium Salt . By neutralizing the unstable endogenous sulfate metabolite into a sodium salt, researchers obtain a highly stable, water-soluble standard critical for calibrating mass spectrometers and validating pharmacokinetic (PK) models.

Physicochemical Profiling

Understanding the physical chemistry of the reference standard is the first step in designing a robust analytical assay. The sodium salt formulation is specifically engineered to enhance aqueous solubility, overcoming the lipophilic nature of the parent gestodene. This ensures complete dissolution in LC-MS/MS mobile phases and in vitro assay buffers, preventing micelle formation or precipitation that would otherwise skew quantitative recovery.

Table 1: Physicochemical Profile of Gestodene Sulfate Sodium Salt

ParameterSpecificationCausality / Analytical Implication
Compound Name Gestodene Sulfate Sodium SaltNeutralized salt form ensures long-term shelf stability.
CAS Registry Number 3[3]Unique identifier for the specific salt conjugate.
Molecular Formula C₂₁H₂₅NaO₅S[4]Addition of sodium (Na) replaces the acidic proton of the sulfate.
Molecular Weight 412.47 g/mol [4]Critical for calculating exact precursor m/z in mass spectrometry.
Parent Compound Gestodene (CAS: 60282-87-3)[1]Parent drug is highly lipophilic; sulfation drastically shifts the partition coefficient (LogP).
Primary Application 4[4]Used to generate standard curves for absolute quantification in biological matrices.

Metabolic Pathway: From Parent Drug to Conjugate

Gestodene undergoes extensive Phase I metabolism in the liver via cytochrome P450 enzymes and reductases. The primary pathway involves the reduction of the δ4-3-keto group to form 3,5-tetrahydrogenated metabolites, alongside substantial hydroxylation at the C1, C6, and C11 positions[1].

Following Phase I, Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated intermediates. This Phase II conjugation drastically increases the hydrophilicity of the molecule, trapping it in the aqueous phase of blood plasma for subsequent filtration by the kidneys[2].

G G_node Gestodene (Parent Drug) Oral Administration CYP Hepatic CYP450 & Reductases Phase I Metabolism G_node->CYP Hepatic First-Pass MET 3,5-Tetrahydro-Gestodene & Hydroxylated Intermediates CYP->MET SULT Sulfotransferases (SULTs) Phase II Conjugation MET->SULT SULF Gestodene Sulfate (Endogenous Metabolite) SULT->SULF Addition of -SO3H EXC Renal Excretion (35% of Urine Fraction) SULF->EXC REF Gestodene Sulfate Sodium Salt (Synthesized Reference Standard) SULF->REF Synthetic Neutralization for Research

Fig 1: Hepatic biotransformation of gestodene into its sulfate conjugate and synthetic derivation.

Self-Validating Analytical Methodology: LC-MS/MS Protocol

To quantify gestodene sulfate in human plasma or urine, standard liquid-liquid extraction (LLE) is insufficient due to the highly polar nature of the sulfate group. As an Application Scientist, I mandate a self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow utilizing Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).

This protocol is "self-validating" because it incorporates a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation. Any loss of analyte during extraction, or any ion suppression experienced in the mass spectrometer source, will equally affect the SIL-IS, allowing the final mathematical ratio to automatically correct for matrix effects.

G2 S1 Sample Matrix (Plasma/Urine) S2 WAX SPE Extraction (Isolates Polar Conjugates) S1->S2 S3 UPLC Separation (C18, pH 6.8 Buffer) S2->S3 S4 ESI(-) Ionization [M-H]- Formation S3->S4 S5 MRM Mass Spectrometry (m/z 389.2 -> 96.9) S4->S5 S6 Data Quantification vs. Reference Standard S5->S6

Fig 2: Self-validating LC-MS/MS analytical workflow for Gestodene Sulfate quantification.

Step-by-Step Execution & Causality

Step 1: Internal Standard Spiking & Matrix Disruption

  • Action: Aliquot 200 µL of biological matrix (urine/plasma). Spike with 10 µL of Gestodene-d6 Sulfate Sodium Salt (Internal Standard, 100 ng/mL). Add 200 µL of 2% phosphoric acid to disrupt protein binding.

  • Causality: The deuterated internal standard co-elutes with the target analyte. Because it is chemically identical but mass-shifted, it experiences the exact same extraction efficiency and source ionization suppression. This mathematically self-validates the assay, ensuring that a calculated concentration reflects true physiological levels, not artifactual extraction losses.

Step 2: Weak Anion Exchange (WAX) Solid Phase Extraction

  • Action: Condition a WAX SPE cartridge with methanol, followed by water. Load the acidified sample. Wash with 5% methanol in water to remove neutral lipids. Elute the target analyte with 5% ammonium hydroxide in methanol.

  • Causality: Gestodene sulfate is negatively charged at physiological pH. Standard reversed-phase extraction yields poor recovery (<40%). WAX exploits the permanent negative charge of the sulfate group, binding it tightly to the sorbent. This allows aggressive washing of neutral interferences before the high-pH elution solvent neutralizes the sorbent, releasing the pure sulfate conjugate with >90% recovery.

Step 3: UPLC Chromatographic Separation

  • Action: Inject 5 µL of the reconstituted eluate onto a fused-core C18 column. Utilize a gradient mobile phase of 10 mM ammonium acetate (pH 6.8) (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The ammonium acetate buffer is critical. It suppresses the ionization of residual silanols on the silica column. Without this buffer, secondary ionic interactions would cause severe peak tailing for the polar sulfate conjugate. The pH 6.8 ensures the sulfate remains ionized for downstream mass spectrometry while maintaining sharp, symmetrical chromatographic peaks.

Step 4: ESI(-) MRM Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the deprotonated precursor to the bisulfate product ion (e.g., m/z 389.2 → 96.9).

  • Causality: The sulfate moiety readily sheds its sodium counter-ion and a proton in the ESI source to form a highly stable [M-H]- ion. Upon collision-induced dissociation (CID), the molecule predictably fractures, yielding the m/z 96.9 fragment ([HSO₄]-). Monitoring this specific transition provides absolute structural specificity, filtering out background noise and isobaric endogenous steroid hormones.

Conclusion

Gestodene Sulfate Sodium Salt is far more than a metabolic byproduct; it is a critical biomarker of progestin clearance and hepatic SULT activity. By leveraging its stable sodium salt formulation, analytical scientists can construct highly robust, self-validating LC-MS/MS assays. Understanding the causality behind extraction chemistry and ionization dynamics ensures that pharmacokinetic data generated from these assays is both highly accurate and scientifically unassailable.

References

  • Gestodene - Wikipedia Source: Wikipedia.org URL:[Link]

  • Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Comprehensive Technical Guide on Gestodene Sulfate Sodium Salt: Structural Elucidation, Pharmacokinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gestodene is a highly potent, third-generation synthetic progestogen predominantly utilized in combined oral contraceptives and hormone replacement therapies[1][2]. While the pharmacodynamics of the parent compound are well-documented, its downstream phase II metabolites—specifically Gestodene Sulfate Sodium Salt —play a critical role in pharmacokinetic (PK) profiling, anti-doping analyses, and environmental toxicology. This whitepaper provides an in-depth mechanistic examination of the chemical architecture, metabolic pathways, and validated analytical protocols required for isolating and quantifying this specific sulfated metabolite.

Chemical Architecture and Structural Elucidation

The Parent Compound: Gestodene

Gestodene (17α-ethynyl-18-methyl-19-nor-δ15-testosterone) is built upon a unique gonane (18-methylestrane) steroid backbone[1]. It distinguishes itself from closely related progestins, such as levonorgestrel, through the presence of an additional double bond between the C15 and C16 positions (δ15)[1]. This subtle structural nuance restricts the flexibility of the D-ring, conferring exceptional potency and selectivity for the progesterone receptor, requiring doses as low as 30–40 μ g/day to inhibit ovulation[1].

Sulfation Chemistry and the Sodium Salt

To facilitate renal excretion, lipophilic steroids undergo Phase II conjugation in the liver, drastically increasing their hydrophilicity. The sulfation of gestodene yields gestodene sulfate. When synthesized as an analytical reference standard, this metabolite is stabilized as a sodium salt (Gestodene Sulfate Sodium Salt, CAS: 1259126-61-8)[3][4]. The incorporation of the sulfate group ( −OSO3−​ ) typically targets available hydroxyl moieties or occurs post-reduction of the 3-keto group, fundamentally shifting the molecule's partition coefficient (LogP) and rendering it highly water-soluble.

Physicochemical Properties

The following table summarizes the quantitative structural and physical data for both the parent drug and its sulfated sodium salt derivative[1][3].

PropertyGestodene (Parent)Gestodene Sulfate Sodium Salt
CAS Registry Number 60282-87-31259126-61-8
Molecular Formula C₂₁H₂₆O₂C₂₁H₂₅NaO₅S
Molecular Weight 310.43 g/mol 412.47 g/mol
IUPAC Nomenclature (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-oneSodium (17α)-13-ethyl-17-ethynyl-3-oxo-18,19-dinorpregna-4,15-dien-17-yl sulfate (Representative)
Solubility Highly lipophilic (soluble in methanol/chloroform)Highly hydrophilic (soluble in water/aqueous buffers)
Melting Point 197.9 °C>200 °C (Decomposes)

Pharmacokinetics and Metabolic Pathways

Gestodene exhibits a highly favorable pharmacokinetic profile with an oral bioavailability ranging from 87% to 111%[1]. Unlike other third-generation progestins (e.g., desogestrel), gestodene is not a prodrug and is active immediately upon absorption[1]. In systemic circulation, it is heavily protein-bound (98%), specifically to sex hormone-binding globulin (SHBG) (64%) and albumin (34%)[1].

Metabolism occurs predominantly in the hepatic system. The primary Phase I pathway involves the reduction of the δ4-3-keto group to form 3,5-tetrahydrogenated metabolites, alongside substantial hydroxylation at the C1, C6, and C11 positions[1]. Subsequently, Phase II metabolism neutralizes these intermediates via glucuronidation and sulfation. Approximately 50% of the administered dose is eliminated in the urine. Of this urinary fraction, 35% exists strictly as sulfate conjugates [1]. This high concentration underscores the necessity of Gestodene Sulfate Sodium Salt as a critical biomarker for drug metabolism and compliance monitoring.

MetabolicPathway Gestodene Gestodene (Parent Drug) C21H26O2 Phase1 Phase I Metabolism (Reduction / Hydroxylation) Gestodene->Phase1 Hepatic CYP450 & Reductases Phase2 Phase II Metabolism (Sulfotransferase - SULT) Gestodene->Phase2 Direct Sulfation (Minor) Phase1->Phase2 Intermediate Metabolites GestodeneSulfate Gestodene Sulfate Sodium Salt C21H25NaO5S Phase2->GestodeneSulfate Na+ Salt Formation (Standard)

Metabolic pathway converting Gestodene to its sulfated sodium salt metabolite.

Validated Analytical Protocol: LC-MS/MS Quantification

To ensure scientific integrity and reproducibility in pharmacokinetic studies, the following self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is designed for quantifying Gestodene Sulfate in biological matrices.

Causality of Method Selection: Sulfated steroids are thermally labile and highly polar, making Gas Chromatography (GC) unsuitable without extensive, error-prone enzymatic cleavage and derivatization. LC-MS/MS operating in Electrospray Ionization negative (ESI-) mode capitalizes on the pre-existing negative charge of the intact sulfate moiety, offering superior sensitivity and bypassing the need for sample hydrolysis.

Step-by-Step Methodology

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

  • Action: Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 2 mL of LC-MS grade methanol, followed by 2 mL of HPLC-grade water. Load 1 mL of centrifuged biological sample (urine or plasma).

  • Causality: Biological matrices contain endogenous salts and proteins that cause severe ion suppression in the mass spectrometer. The MAX cartridge selectively retains the negatively charged gestodene sulfate via ionic interactions, allowing neutral lipids to be washed away.

Step 2: Washing and Target Elution

  • Action: Wash the loaded cartridge with 2 mL of 5% ammonium hydroxide in water. Elute the sulfated steroid fraction using 2 mL of methanol containing 2% formic acid.

  • Causality: The alkaline wash removes unbound proteins and neutral interferences. The acidic methanol disrupts the ionic bond between the sulfate group and the SPE sorbent, releasing the target analyte.

Step 3: Evaporation and Reconstitution

  • Action: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile fortified with 5 mM ammonium acetate).

  • Causality: Concentrates the analyte to meet the lower limits of quantification (LLOQ) and matches the sample solvent to the chromatographic starting conditions, preventing peak distortion.

Step 4: Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL of the reconstituted sample onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution consisting of Water/Ammonium Acetate (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The hydrophobic C18 stationary phase resolves gestodene sulfate from highly abundant endogenous steroid sulfates (such as DHEA-S) based on subtle hydrophobic differences in the gonane backbone[5].

Step 5: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the mass spectrometer in ESI- mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the deprotonated molecule [M−Na]− .

  • Causality: The sulfate group readily loses the sodium ion in solution, yielding a strong precursor ion. Collision-induced dissociation (CID) of sulfated steroids typically produces a highly characteristic m/z 97 [HSO4​]− product ion. Monitoring this specific transition ensures absolute molecular specificity and self-validates the presence of the sulfate conjugate.

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (MAX) Conditioning & Elution Sample->SPE Evap Nitrogen Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18 Column, Gradient) Evap->LC MS Tandem Mass Spectrometry (ESI- Mode, MRM) LC->MS Data Data Analysis & Quantification MS->Data

Step-by-step LC-MS/MS analytical workflow for Gestodene Sulfate quantification.

References

  • Gestodene - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • What is Gestodene used for? - Patsnap Synapse Source: Patsnap URL:[Link]

  • Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins Source: PubMed (NIH) URL:[Link]

Sources

In-Depth Technical Guide: Gestodene Sulfate Sodium Salt (CAS: 1259126-61-8) in Pharmacokinetics and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative of Phase II Metabolites

Gestodene is a potent, third-generation synthetic progestin widely utilized in combined oral contraceptives. While the pharmacodynamics of the parent drug are well-documented, the environmental persistence and pharmacokinetic profiling of its Phase II metabolites have become critical focal points for modern bioanalytical and environmental scientists.

As a Senior Application Scientist, I frequently encounter analytical discrepancies when laboratories attempt to quantify steroid metabolites using improper reference standards. The choice of Gestodene Sulfate Sodium Salt (CAS 1259126-61-8) over its free acid counterpart is not a mere purchasing preference; it is a fundamental requirement for assay reproducibility and structural stability. This whitepaper deconstructs the metabolic causality, physicochemical properties, and self-validating analytical workflows required to accurately quantify this specific metabolite.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular state of your reference standard is the first step in assay validation. The sodium salt variant is specifically engineered for analytical precision.

Table 1: Physicochemical Properties of Gestodene Sulfate Sodium Salt

PropertyValue
Chemical Name Gestodene Sulfate Sodium Salt
CAS Number 1259126-61-8[1]
Molecular Formula C₂₁H₂₅NaO₅S
Molecular Weight 412.47 g/mol
Parent Compound CAS 60282-87-3 (Gestodene)
Free Acid CAS 1259276-72-6 (Gestodene Sulfate)
Ionization Mode Electrospray Ionization Negative (ESI-)

Mechanistic Causality: Biotransformation & Salt Stabilization

The Biotransformation Pathway

In vivo, gestodene undergoes extensive hepatic clearance. Phase I metabolism is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, alongside cytosolic reductases that facilitate A-ring reduction[2]. However, to facilitate renal and biliary excretion, these hydrophobic molecules must be rendered hydrophilic.

This is achieved via Phase II conjugation. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), directly to the hydroxyl groups of gestodene or its Phase I reduced metabolites.

Metabolism G Gestodene (Active Progestin) Phase1 Phase I Metabolism CYP3A4 / Reductases G->Phase1 Oxidation / Reduction Phase2 Phase II Conjugation SULTs + PAPS G->Phase2 Direct Conjugation Met1 Hydroxylated / Reduced Metabolites Phase1->Met1 Sulfate Gestodene Sulfate (Excreted Metabolite) Phase2->Sulfate Met1->Phase2 Sulfation

Gestodene Phase I and Phase II biotransformation pathways.

Causality of the Sodium Salt Formulation

Why must we use CAS 1259126-61-8 (the sodium salt) instead of CAS 1259276-72-6 (the free acid) for standard curves? The free acid of a steroid sulfate is highly acidic and prone to autocatalytic hydrolysis. Exposure to ambient atmospheric moisture can trigger the cleavage of the ester bond, reverting the standard back to the parent gestodene. By neutralizing the conjugate into a sodium salt, the molecule is locked into a stable crystalline lattice. This prevents degradation and ensures precise gravimetric weighing—a non-negotiable factor when establishing nanogram-per-liter (ng/L) calibration curves for environmental wastewater monitoring[3].

Self-Validating Analytical Workflow: LC-MS/MS Quantification

A robust protocol must independently verify its own accuracy. The following methodology utilizes a self-validating logic loop: by introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the system mathematically normalizes any matrix-induced ion suppression or extraction losses.

Workflow Sample 1. Sample Prep Spike with SIL-IS SPE 2. SPE Extraction Weak Anion Exchange Sample->SPE Wash 3. Wash Step 100% Methanol SPE->Wash Retain Anions Elute 4. Elution 5% NH4OH in MeOH Wash->Elute Disrupt Ionic Bonds LCMS 5. LC-MS/MS Negative ESI Mode Elute->LCMS Quantify [M-Na]-

Self-validating solid-phase extraction and LC-MS/MS workflow.

Step-by-Step Methodology

Step 1: Matrix Spiking & Equilibration

  • Action: Aliquot 1.0 mL of plasma or 500 mL of filtered wastewater. Spike immediately with 10 ng of a deuterated internal standard (e.g., Estrone-3-sulfate-d4).

  • Causality: The SIL-IS co-elutes with the target analyte. If the absolute peak area of the SIL-IS drops by >50% compared to a neat solvent injection, the system automatically flags the sample for severe matrix interference, preventing false negatives.

Step 2: Weak Anion Exchange (WAX) Solid-Phase Extraction

  • Action: Condition a polymeric WAX SPE cartridge with 3 mL Methanol, followed by 3 mL Water. Load the sample at 1 mL/min.

  • Causality: Gestodene sulfate is permanently charged (anionic) at physiological pH. Standard reversed-phase (C18) extraction yields poor recovery due to the molecule's hydrophilicity. The basic amine groups on the WAX sorbent form strong ionic bonds with the sulfate anion, selectively trapping it.

Step 3: Aggressive Washing & Targeted Elution

  • Action: Wash the cartridge with 3 mL of 100% Methanol. Elute the target analyte with 3 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The 100% Methanol wash strips away neutral lipids and un-metabolized parent gestodene, which would otherwise cause severe ion suppression in the MS source. The basic elution solvent (NH₄OH) deprotonates the WAX sorbent, breaking the ionic bond and releasing the gestodene sulfate.

Step 4: LC-MS/MS Analysis (ESI- Mode)

  • Action: Evaporate the eluate under gentle nitrogen and reconstitute in 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate). Inject onto a C18 UPLC column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Causality: In ESI- mode, the sodium ion (Na⁺) of the Gestodene Sulfate Sodium Salt is easily stripped away in the ionization source, yielding the highly stable [M-Na]- precursor anion.

Quantitative Data: MRM Transitions

To ensure high specificity, Multiple Reaction Monitoring (MRM) must be utilized. Collision-induced dissociation (CID) of the [M-Na]- precursor typically cleaves the labile sulfate group.

Table 2: Optimized MRM Transitions for Gestodene Sulfate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Gestodene Sulfate 389.2 [M-Na]-96.9 [HSO4]--35Quantifier
Gestodene Sulfate 389.2 [M-Na]-293.2 [M-Na-SO4]--25Qualifier
SIL-IS (d4 analog) 393.2 [M-Na]-96.9 [HSO4]--35Internal Standard

Note: The quantifier transition relies on the generation of the bisulfate anion (m/z 96.9), which is a universal and highly sensitive fragment for steroid sulfates. The qualifier transition ensures structural confirmation of the steroid backbone.

References

  • Ward S, Back DJ. "Metabolism of gestodene in human liver cytosol and microsomes in vitro." Journal of Steroid Biochemistry and Molecular Biology, 1993. URL:[Link]

  • MDPI. "Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk." Water, 2022. URL:[Link]

Sources

Solubility of Gestodene Sulfate Sodium Salt in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Gestodene Sulfate Sodium Salt

A Foreword for the Research Scientist

Therefore, this guide is structured to empower the researcher by providing:

  • A thorough analysis of the solubility of the parent compound, gestodene.

  • A foundational understanding of how sulfation chemically alters a steroid, and the expected impact on its solubility profile.

  • A detailed, field-proven protocol for the experimental determination of solubility.

  • Insights into the implications of these properties for drug development.

By synthesizing known data with first principles, this guide provides an authoritative pathway for characterizing Gestodene Sulfate Sodium Salt in your laboratory.

Understanding the Molecules: Gestodene and its Sulfated Derivative

Gestodene: A Potent Synthetic Progestin

Gestodene is a synthetic progestin belonging to the gonane subgroup of the 19-nortestosterone family of progestogens.[1] Structurally, it is a steroid characterized by a polycyclic hydrocarbon framework, making it an intrinsically hydrophobic molecule.[2] Its chemical structure is almost identical to levonorgestrel, differing only by an additional double bond between the C15 and C16 positions.[1] This potent progestogen is used in oral contraceptives.[2][3]

Key physicochemical properties of gestodene are critical for understanding its baseline solubility:

  • Molecular Formula: C₂₁H₂₆O₂[2]

  • Molecular Weight: 310.43 g/mol [4][5]

  • logP (Octanol-Water Partition Coefficient): Values ranging from 2.9 to 3.66 indicate its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[2][4][6]

The Impact of Sulfation: From Gestodene to Gestodene Sulfate Sodium Salt

The transformation of gestodene to Gestodene Sulfate Sodium Salt involves the conjugation of a sulfate group (-SO₃⁻) to one of its hydroxyl groups, followed by the formation of a sodium salt. This is a critical chemical modification that fundamentally alters the molecule's physicochemical properties.

Historically, sulfation was seen merely as a metabolic step to increase a steroid's water solubility for excretion.[7][8][9] While true, this process is now understood to also create a circulating reservoir of the hormone precursor.[9][10] The addition of the highly polar and ionizable sulfate group dramatically increases the molecule's polarity and hydrophilicity.[10]

The key transformation is from a hydrophobic, poorly water-soluble molecule (gestodene) to a hydrophilic, water-soluble amphipathic salt (Gestodene Sulfate Sodium Salt). This increased water solubility is the primary rationale for creating such a salt form in pharmaceutical development, often to facilitate different formulation strategies or administration routes.

Solubility Profile of the Parent Compound: Gestodene

A comprehensive understanding of gestodene's solubility is the cornerstone for predicting the behavior of its sulfate salt. Data from peer-reviewed literature provides a clear picture of its solubility in a range of solvents.

Aqueous Solubility

Gestodene is consistently described as being practically insoluble in water .[11][12] Quantitative studies confirm this, with reported solubility values as low as 7.98 µg/mL in phosphate-buffered saline (PBS) at pH 7.4 and 9.11 µg/mL in pure water.[6] This extremely low aqueous solubility is a direct consequence of its large, nonpolar steroid backbone.

Organic Solvent Solubility

As expected for a lipophilic molecule, gestodene exhibits significantly higher solubility in organic solvents. A systematic study determined its solubility in eleven different pure solvents at temperatures ranging from 283.15 K to 323.15 K (10°C to 50°C), revealing that solubility increased with temperature in all cases.[13]

The table below summarizes key solubility data for gestodene from various sources.

Solvent/SystemCategoryReported SolubilitySource(s)
WaterAqueous9.11 µg/mL[6]
PBS (pH 7.4)Aqueous Buffer7.98 µg/mL[6]
EthanolPolar ProticSlightly soluble; 283.52 µg/mL (in 30% ethanol)[6][11]
MethanolPolar ProticSlightly soluble / Soluble[11][12]
n-PropanolPolar ProticData available in[13][13]
IsopropanolPolar ProticData available in[13][13]
Methylene ChlorideHalogenatedSoluble / Freely soluble[11][12]
AcetonePolar AproticData available in[13][13]
Ethyl AcetateEsterData available in[13][13]
Isopropyl AcetateEsterHighest solubility among 11 solvents tested[13]
AcetonitrilePolar AproticData available in[13][13]
DMSOPolar Aprotic>20 mg/mL[4][5][14]
20% PEG400 (pH 7.4)Aqueous Co-solvent43.50 µg/mL[6]

Key Insights from Gestodene Solubility Data:

  • The molecule's behavior aligns perfectly with the "like dissolves like" principle. It is poorly soluble in polar water and highly soluble in non-polar to moderately polar organic solvents.

  • The high solubility in DMSO (>20 mg/mL) makes it a suitable solvent for preparing stock solutions for in-vitro experiments.[4][5]

  • Co-solvents like ethanol and PEG 400 can modestly increase its aqueous solubility.[6]

Predicted Solubility of Gestodene Sulfate Sodium Salt

While experimental data is absent, we can make authoritative predictions based on the known effects of sulfation.

  • Aqueous Solubility: A dramatic increase in aqueous solubility is expected. The introduction of the sodium sulfate group, an ionic moiety, will allow for strong ion-dipole interactions with water molecules, overcoming the hydrophobicity of the steroid core. The solubility will be significantly higher than the ~9 µg/mL observed for gestodene.

  • Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the sulfate group and solvate the sodium cation, while also interacting with the organic steroid structure.

  • Solubility in Apolar/Slightly Polar Solvents (e.g., Methylene Chloride, Toluene): A significant decrease in solubility compared to gestodene is predicted. The highly polar, ionic salt group is incompatible with non-polar solvents, which cannot effectively solvate the charged species.

This predicted shift in the solubility profile is visualized in the diagram below.

G cluster_0 Gestodene (Parent API) cluster_1 Gestodene Sulfate Sodium Salt G_Water Water (Very Low Solubility) Transformation Sulfation & Salt Formation G_Organic Non-Polar Organic Solvents (High Solubility) GS_Water Water (Predicted High Solubility) GS_Organic Non-Polar Organic Solvents (Predicted Low Solubility) Transformation->GS_Water Increases Polarity Transformation->GS_Organic Decreases Lipophilicity

Caption: Predicted shift in solubility due to sulfation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate definitive data for Gestodene Sulfate Sodium Salt, the Saturation Shake-Flask Method is the gold standard.[15] It is a robust and reliable technique for determining thermodynamic equilibrium solubility.[15][16]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.

Materials and Equipment
  • Gestodene Sulfate Sodium Salt (API)

  • Selected solvents (e.g., Deionized Water, PBS pH 7.4, Ethanol, etc.)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Calibrated pipettes

  • HPLC with a suitable detector (e.g., UV-Vis or MS) or a validated UV-Vis spectrophotometer

  • Volumetric flasks for standard preparation

Experimental Workflow Diagram

G start Start weigh 1. Weigh Excess API into Vial start->weigh add_solvent 2. Add Known Volume of Solvent weigh->add_solvent equilibrate 3. Equilibrate (e.g., 25°C, 48-72h with agitation) add_solvent->equilibrate phase_sep 4. Phase Separation (Centrifugation) equilibrate->phase_sep filter 5. Filter Supernatant (0.22 µm syringe filter) phase_sep->filter dilute 6. Dilute Sample (If necessary) filter->dilute analyze 7. Quantify Concentration (e.g., by HPLC) dilute->analyze end End (Solubility Value) analyze->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology
  • Preparation: Add an excess amount of Gestodene Sulfate Sodium Salt to a series of glass vials. "Excess" means enough solid should remain at the end of the experiment to confirm saturation. A starting point could be 10-20 mg of API in 2 mL of solvent. Prepare vials in triplicate for each solvent system.

  • Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system must be allowed to reach thermodynamic equilibrium. A duration of 48 to 72 hours is standard, but the exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. For fine suspensions, centrifuge the vials (e.g., 15 minutes at 10,000 rpm) to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean collection vial. Causality Note: This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration by comparing the response to a standard curve prepared from known concentrations of Gestodene Sulfate Sodium Salt.

  • Calculation: Account for the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.

Implications for Drug Development

The solubility of Gestodene Sulfate Sodium Salt is not just a physical constant; it is a critical parameter that dictates formulation strategies and potential administration routes.

  • Oral Formulation: High aqueous solubility may suggest good dissolution in the gastrointestinal tract. However, permeability across the gut wall must also be considered (see Biopharmaceutics Classification System - BCS).[17] The parent gestodene is lipophilic and likely has high permeability, but the highly polar sulfate salt may have reduced permeability. This balance between solubility and permeability is crucial.

  • Parenteral Formulation: High water solubility makes Gestodene Sulfate Sodium Salt an excellent candidate for parenteral (injectable) formulations, such as intravenous, subcutaneous, or intramuscular solutions, where complete dissolution in an aqueous vehicle is required.

  • Topical/Transdermal Delivery: While the parent gestodene is more suitable for transdermal systems due to its lipophilicity,[6] the sulfate salt's high water solubility might be advantageous for certain topical formulations like gels or creams where a dissolved state in a hydrophilic base is desired.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033968, Gestodene. Retrieved from [Link].

  • PharmaCompass (n.d.). Gestodene | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link].

  • Geneesmiddeleninformatiebank (2025). Public Assessment Report: Ethinylestradiol/Gestodeen Xiromed. Retrieved from [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). gestodene | Ligand page. Retrieved from [Link].

  • Li, W., et al. (2020). Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo. Pharmaceuticals, 13(10), 309. Available at: [Link].

  • Geneesmiddeleninformatiebank (2015). Public Assessment Report: Nobabelle Cala 0.075 mg/0.020 mg and 0.075 mg/0.030 mg tablets. Retrieved from [Link].

  • USP-NF (2016). <1236> Solubility Measurements. Retrieved from [Link].

  • Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 1(1), 1-20. Available at: [Link].

  • Wikipedia (n.d.). Gestodene. Retrieved from [Link].

  • Wang, X., et al. (2021). Measurement and Correlation of the Solubility of Gestodene in 11 Pure and Binary Mixed Solvent Systems at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(9), 3468–3481. Available at: [Link].

  • International Agency for Research on Cancer (1999). ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 72. Lyon: IARC. Available at: [Link].

  • Su, C., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link].

  • Dow Development Labs (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link].

  • Santos, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Molecular Pharmaceutics, 15(4), 1476-1485. Available at: [Link].

  • Mueller, J. W., et al. (2012). The Biological Roles of Steroid Sulfonation. IntechOpen. DOI: 10.5772/51733. Available at: [Link].

  • MilliporeSigma (n.d.). Gestodene, ≥98% HPLC. Retrieved from [Link].

  • Loge, C., et al. (1985). [Synthesis of gestodene]. Die Pharmazie, 40(9), 632-633. Available at: [Link].

  • Havlíková, H., et al. (2022). Steroid Sulfation in Neurodegenerative Diseases. Frontiers in Endocrinology, 13, 836690. Available at: [Link].

  • D'Andrea, S. V., et al. (2004). A Simple Synthesis of Gestodene from 18-Methyl-4-estren-3,17-dione. Synthetic Communications, 34(16), 2973-2978. Available at: [Link].

  • Inxight Drugs (n.d.). GESTODENE. Retrieved from [Link].

  • Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. Available at: [Link].

  • Foster, P. A. (2013). The Regulation of Steroid Action by Sulfation and Desulfation. The Journal of Endocrinology, 219(3), R139-R152. Available at: [Link].

Sources

Methodological & Application

Application Note: Utilizing Gestodene Sulfate Sodium Salt in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Overview

Gestodene is a highly potent, third-generation synthetic progestin (progestogen) utilized extensively in oral contraceptives and hormone replacement therapies[1][2]. While native gestodene is highly lipophilic and requires organic solvents for dissolution, Gestodene Sulfate Sodium Salt (CAS: 1259126-61-8) is a highly water-soluble derivative[3][4].

From an experimental standpoint, utilizing the sulfate sodium salt form in in vitro cell culture provides a distinct advantage: it eliminates the need for high concentrations of cytotoxic solvents like DMSO or ethanol. In physiological systems, steroid sulfates act as inactive circulating reservoirs. Upon cellular uptake, they are hydrolyzed by the enzyme Steroid Sulfatase (STS) into their active, lipophilic forms. Once active, Gestodene selectively binds to the Progesterone Receptor (PR) over the Estrogen Receptor (ER), inducing PR homodimerization, nuclear translocation, and subsequent binding to Progesterone Response Elements (PREs) to drive target gene transcription[2][5].

Signaling Pathway Visualization

G GS Gestodene Sulfate (Na+ Salt) (Aqueous Reservoir) STS Steroid Sulfatase (STS) (Intracellular Desulfation) GS->STS Cellular Uptake G_active Active Gestodene (Lipophilic Ligand) STS->G_active Hydrolysis PR_inactive Inactive PR Complex (Bound to HSP90) G_active->PR_inactive Ligand Binding PR_active Gestodene-PR Complex (HSP90 Dissociated) PR_inactive->PR_active Conformational Change PR_dimer PR Homodimerization PR_active->PR_dimer Nucleus Nuclear Translocation PR_dimer->Nucleus PRE Binding to PRE (Progesterone Response Element) Nucleus->PRE Transcription Target Gene Transcription (e.g., Proliferation Markers) PRE->Transcription

Fig 1: Intracellular activation and Progesterone Receptor (PR) signaling pathway of Gestodene Sulfate.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, it is critical to understand the physical properties of the compound and its receptor binding profile. Gestodene exhibits biologically identical progestogenic activity to native progesterone but possesses a unique off-target binding profile, including distinct anti-mineralocorticoid activity[6][7].

Table 1: Physicochemical Properties of Gestodene Sulfate Sodium Salt

PropertySpecification
CAS Number 1259126-61-8[3]
Molecular Formula C₂₁H₂₅NaO₅S[4]
Molecular Weight 412.47 g/mol [4]
Primary Target Progesterone Receptor (PR) Agonist[5][8]
Solubility Aqueous buffers (Water, PBS, Culture Media)
Storage -20°C (Protect from light and moisture)

Table 2: Receptor Binding Profile of Gestodene (Relative to Progesterone)

Receptor TypeGestodene Binding Affinity / ActivityReference
Progesterone Receptor (PR) High Affinity (Potent Agonist)[6][7]
Androgen Receptor (AR) Weak Affinity (Weak Agonist)[6]
Glucocorticoid Receptor (GR) Weak Affinity (Weak Glucocorticoid Action)[6]
Mineralocorticoid Receptor (MR) High Affinity (Potent Antagonist)[6][7]
Estrogen Receptor (ER) No measurable binding[5][7]

Experimental Protocol: PR Transactivation & Cell Proliferation Assays

As a Senior Application Scientist, I emphasize that evaluating steroid hormones in vitro requires strict control over the basal hormonal environment. The following protocol is designed for hormone-dependent breast cancer cell lines (e.g., MCF-7 or T47D) to evaluate Gestodene-induced proliferation and PR transactivation[5].

Workflow Visualization

Workflow Seed Seed Cells (MCF-7 / T47D) Starve Hormone Starvation (5% csFBS, PR-free) Seed->Starve 24h post-seeding Treat Gestodene Sulfate (0.1 nM - 1 µM) Starve->Treat 48h starvation Incubate Incubation (24-72h) Treat->Incubate Assay Endpoint Assay (Luciferase / MTT) Incubate->Assay Readout

Fig 2: Standard workflow for evaluating Gestodene Sulfate in hormone-dependent cell lines.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Reconstitute Gestodene Sulfate Sodium Salt in sterile PBS or directly in basal culture media to create a 1 mM stock solution.

  • Scientific Rationale: Utilizing the sodium salt form allows for aqueous dissolution. Avoid using DMSO if possible, as DMSO concentrations above 0.1% can alter cell membrane permeability and induce baseline transcriptional stress responses.

Step 2: Cell Seeding and Hormone Starvation (Critical Step)

  • Action: Seed MCF-7 cells in standard media. After 24 hours, wash the cells twice with PBS and switch to Phenol Red-free DMEM supplemented with 5% Charcoal-Stripped FBS (csFBS) for 48 hours.

  • Scientific Rationale: Standard FBS contains endogenous steroids (like 17β-estradiol and progesterone) that will saturate intracellular receptors, masking the effect of the exogenous Gestodene. Furthermore, Phenol Red acts as a weak estrogen and can artificially upregulate PR expression. Hormone starvation creates a true "zero baseline" for the assay.

Step 3: Treatment Application

  • Action: Treat the cells with Gestodene Sulfate at concentrations ranging from 0.1 nM to 1 µM[5].

  • Self-Validating Controls:

    • Positive Control: Native Progesterone (10 nM - 100 nM).

    • Negative Control: Vehicle only (PBS/Media).

    • Specificity Control: Co-treat a subset of wells with Gestodene (1 µM) + RU486 (Mifepristone, a PR antagonist, 1 µM).

  • Scientific Rationale: Gestodene is known to increase the growth of MCF-7 cells at 0.1 to 1 µM[5]. The inclusion of RU486 ensures that any observed proliferative or transcriptional effects are strictly mediated through the Progesterone Receptor and not off-target mechanisms.

Step 4: Endpoint Analysis

  • Action: Incubate for 24 hours (for PRE-Luciferase reporter transactivation assays) or 72 hours (for MTT/BrdU cell proliferation assays). Quantify luminescence or absorbance using a microplate reader.

Troubleshooting & Field-Proven Insights

  • Lack of Response in Target Cells: If Gestodene Sulfate fails to induce a response, verify that your cell line expresses adequate levels of Steroid Sulfatase (STS) . If the cells cannot cleave the sulfate group, the compound will remain trapped in its inactive reservoir state. In such cases, switching to native Gestodene (dissolved in <0.1% ethanol) may be required as a comparative control.

  • Receptor Down-Regulation: Prolonged exposure (>72 hours) to high concentrations of potent progestins like Gestodene can lead to the proteasomal degradation and down-regulation of the Progesterone Receptor. Always perform time-course optimizations.

  • Cross-Reactivity: Remember that while Gestodene has no measurable affinity for the Estrogen Receptor[5][7], it does possess weak androgenic and glucocorticoid activity[6]. If using cell lines with high AR or GR expression, use specific receptor antagonists (e.g., Flutamide for AR) to isolate the PR-specific signaling axis.

References

  • Cayman Chemical. "Gestodene (CAS Number: 60282-87-3)". Cayman Chemical.
  • Patsnap Synapse. "What is the mechanism of Gestodene?". Patsnap.
  • Patsnap Synapse. "What is Gestodene used for?". Patsnap.
  • Fuhrmann, U., et al. "Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays". PubMed (NIH).
  • Wikipedia Contributors. "Gestodene". Wikipedia.
  • ChemicalBook. "Gestodene Sulfate Sodium Salt | 1259126-61-8". ChemicalBook.
  • Santa Cruz Biotechnology. "Gestodene Sulfate Sodium Salt". SCBT.
  • Pollow, K., et al. "Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins". PubMed (NIH).

Sources

Application Notes and Protocols for Preclinical Dosing of Gestodene Sulfate Sodium Salt in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical dosing studies using Gestodene Sulfate Sodium Salt (GSSS) in animal models. It provides the scientific background, principles of study design, and detailed, field-proven protocols to ensure the generation of robust and reproducible data.

Introduction and Scientific Background

Gestodene is a potent, third-generation synthetic progestin widely utilized in hormonal contraceptives.[1] Its primary mechanism of action is as a high-affinity agonist for the progesterone receptor (PR), which mediates its effects on the reproductive system.[2] Gestodene Sulfate Sodium Salt (GSSS) is a sulfated derivative of the parent compound, likely synthesized to enhance aqueous solubility for research and formulation purposes. The biological activity is conferred by the Gestodene moiety. Therefore, all dosing calculations must be adjusted to account for the molecular weight difference between the salt form and the active parent compound.

Physicochemical Properties

A clear understanding of the test article's properties is fundamental to proper handling, formulation, and administration.

PropertyValueSource
Compound Name Gestodene Sulfate Sodium Salt[3]
Molecular Formula C21H25NaO5S[3]
Molecular Weight 412.47 g/mol [3]
Parent Compound Gestodene[2]
Parent MW 310.44 g/mol [2][4]
Appearance White to off-white powder[5]
Solubility Expected to have higher aqueous solubility than Gestodene. Soluble in DMSO.[5]

Critical Dosing Calculation: When preparing dosing solutions, it is imperative to calculate the amount of GSSS needed to deliver the desired dose of the active Gestodene moiety.

Conversion Factor = (Molecular Weight of GSSS) / (Molecular Weight of Gestodene) Conversion Factor = 412.47 / 310.44 = 1.33

Therefore, to administer a 10 mg/kg dose of active Gestodene, one must weigh out and administer 13.3 mg/kg of Gestodene Sulfate Sodium Salt.

Mechanism of Action and Signaling Pathways

Gestodene exerts its biological effects primarily by mimicking the natural hormone progesterone. Its actions are multifaceted, involving both classical genomic and rapid non-genomic pathways to effectively prevent conception and modulate hormonal balance.[1][6][7]

  • Inhibition of Ovulation: Gestodene suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which prevents the maturation and release of an egg from the ovaries.[1][7]

  • Cervical Mucus Alteration: It increases the viscosity of cervical mucus, creating a physical barrier that impedes sperm penetration.[1][7]

  • Endometrial Changes: Gestodene alters the uterine lining (endometrium), making it unreceptive to the implantation of a fertilized egg.[1][4]

These effects are mediated through complex signaling cascades initiated by the binding of Gestodene to progesterone receptors. Progestins can influence several major signaling pathways, including PI3K/AKT, Ras/Raf/MEK/ERK, and WNT/β-catenin, thereby regulating cellular proliferation, differentiation, and apoptosis.[8][9]

Gestodene_Signaling cluster_extracellular cluster_cell Target Cell cluster_membrane cluster_cytoplasm cluster_nucleus GSSS Gestodene Sulfate Sodium Salt G Gestodene GSSS->G Active Moiety mPR Membrane PR (mPR) G->mPR Non-Genomic (Rapid) iPR_inactive Inactive Progesterone Receptor (PR) + Chaperones G->iPR_inactive Genomic (Classical) Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/AKT) mPR->Kinase_Cascade iPR_active Active PR Dimer iPR_inactive->iPR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) iPR_active->PRE Nuclear Translocation Transcription Modulation of Gene Transcription Kinase_Cascade->Transcription Cross-talk PRE->Transcription Cellular_Response Cellular Response (e.g., Ovulation Inhibition)

Caption: Gestodene signaling pathways in a target cell.

Principles of Preclinical Dosing and Study Design

A well-designed preclinical study is essential for generating reliable data that can be translated to clinical applications.[10] This requires careful consideration of ethics, study objectives, and dose selection.

Ethical Considerations: The 3Rs

All animal research must adhere to strict ethical guidelines. The principles of the 3Rs—Replacement, Reduction, and Refinement—should guide every aspect of the study design.[11]

  • Replacement: Use non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.

Study Design Workflow

The process of designing a preclinical study involves a series of logical steps, from defining the objectives to planning the data analysis. This workflow ensures that all critical aspects are considered.

Study_Design_Workflow cluster_E Protocol Elements A Define Research Question & Hypothesis B Literature Review & In Vitro Data Analysis A->B C Select Appropriate Animal Model B->C D Determine Dose Range (Allometry, PK/PD, Lit.) C->D E Design Study Protocol D->E F Ethical Review (IACUC Approval) E->F E1 Control Groups (Vehicle, Positive) E2 Randomization & Blinding E3 Endpoints (Primary & Secondary) E4 Sample Size Calculation G Execute Experiment (Dosing & Monitoring) F->G H Data Collection & Analysis G->H I Interpretation & Reporting H->I

Sources

Application Notes & Protocols for the Use of Gestodene Sulfate Sodium Salt in Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Metabolic Landscape of Gestodene

Gestodene is a potent, third-generation synthetic progestin widely used in hormonal contraceptives.[1][2] Unlike prodrugs such as desogestrel, gestodene is active upon administration.[3] Its metabolic fate is of significant interest to researchers in drug development, toxicology, and endocrinology for several reasons:

  • Metabolite Activity: The biotransformation of gestodene can lead to metabolites with their own biological activities, which may differ from the parent compound. Notably, A-ring reduced metabolites like 3α,5α-tetrahydrogestodene and 3β,5α-tetrahydrogestodene have been shown to possess estrogenic properties, which could explain some of the side effects associated with gestodene use.[4]

  • Drug-Drug Interactions (DDI): Gestodene is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[5][6][7] Understanding the kinetics of this inhibition is crucial for predicting and managing potential DDIs when co-administered with other drugs that are substrates for this major metabolic pathway.[1][7]

  • Pharmacokinetic Variability: Inter-individual differences in metabolic enzyme expression can lead to variability in gestodene clearance, affecting both its efficacy and safety profile.

This guide provides a comprehensive overview and detailed protocols for investigating the metabolism of Gestodene Sulfate Sodium Salt using established in vitro and in vivo models. The sodium salt form is typically used to enhance aqueous solubility for experimental purposes; in biological systems, it readily dissociates, and the metabolic pathways are those of the parent gestodene molecule.

Part 1: The Metabolic Pathways of Gestodene

The metabolism of gestodene is primarily hepatic and proceeds via two major routes: Phase I reduction and oxidation, followed by Phase II conjugation for excretion.[3][5]

  • A-Ring Reduction (Phase I - Cytosolic): The principal metabolic transformation is the reduction of the A-ring's δ4-3-keto group.[3] This process occurs predominantly in the liver cytosol and leads to the formation of dihydrogestodene and subsequently tetrahydrogestodene isomers.[5]

  • Hydroxylation (Phase I - Microsomal): A secondary but significant pathway is the hydroxylation of the steroid core, which occurs in the endoplasmic reticulum of hepatocytes.[3][5] This reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4 identified as the key isozyme responsible.[5][6] Hydroxylation can occur at several positions, including C1, C6, and C11.[3]

  • Conjugation (Phase II): The hydroxylated and reduced metabolites are subsequently made more water-soluble for excretion through conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[3] Excreted forms are found as glucuronide and sulfate conjugates in urine.[3]

Gestodene_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation cluster_Excretion Excretion GSD Gestodene DH_GSD Dihydrogestodene GSD->DH_GSD A-Ring Reduction (Cytosolic Reductases) OH_GSD Hydroxylated Gestodene GSD->OH_GSD Hydroxylation (Microsomal CYP3A4) TH_GSD Tetrahydrogestodene (e.g., 3α,5α-THGSD) [Estrogenic Activity] DH_GSD->TH_GSD Reduction Conjugates Glucuronide & Sulfate Conjugates TH_GSD->Conjugates UGTs, SULTs OH_GSD->Conjugates UGTs, SULTs Excretion Urine & Feces Conjugates->Excretion

Caption: Major metabolic pathways of Gestodene.

Part 2: In Vitro Metabolic Stability & Metabolite Profiling

In vitro models are indispensable for determining the intrinsic metabolic clearance and identifying the primary metabolites of a compound.[8][9] Human liver microsomes (HLM) are a robust and widely used system for studying Phase I oxidative metabolism.[9]

Protocol 2.1: Metabolic Stability of Gestodene in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of gestodene due to oxidative metabolism.

Principle: Gestodene is incubated with pooled HLM in the presence of an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.[10]

Materials:

  • Gestodene Sulfate Sodium Salt

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis (e.g., a structurally similar, stable isotope-labeled steroid or another progestin like norgestrel).[11]

  • 96-well plates, incubator shaker, centrifuge

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the NADPH-regenerating system and phosphate buffer containing MgCl₂. Prepare a stock solution of Gestodene in a suitable solvent (e.g., DMSO or Methanol) and dilute to the working concentration in the buffer.

  • Pre-incubation: In a 96-well plate, add the HLM suspension to the phosphate buffer. Add the gestodene working solution to initiate the pre-incubation. Allow the plate to pre-warm at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well. The final reaction mixture should contain HLM (0.2-1.0 mg/mL), gestodene (1-5 µM), and buffer to the final volume. For negative controls, add buffer instead of the NADPH system.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis. Monitor the peak area ratio of Gestodene to the Internal Standard.

Data Analysis:

  • Plot the natural log of the percentage of gestodene remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

ParameterTypical Starting ConditionsRationale
Gestodene Conc. 1 µMBelow Km for most CYPs to ensure first-order kinetics.
HLM Protein Conc. 0.5 mg/mLBalances metabolic activity with substrate turnover.
Incubation Temp. 37°CMimics physiological temperature.
Time Points 0, 5, 15, 30, 60 minCaptures the initial rate of metabolism for most compounds.
Protocol 2.2: Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify the major Phase I metabolites of gestodene formed by HLM.

Procedure: This protocol follows the same incubation procedure as Protocol 2.1, but with modifications for analytical detection.

  • Incubation: Use a higher concentration of gestodene (e.g., 10-50 µM) to ensure metabolites are formed at detectable levels. A single, longer incubation time point (e.g., 60-120 minutes) is often sufficient.

  • Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for analysis. This allows for accurate mass measurement to predict elemental compositions of potential metabolites.

  • Data Mining: Process the data by searching for expected metabolic transformations (e.g., +16 Da for hydroxylation, +2 Da for reduction) compared to the parent mass of gestodene. Compare samples from NADPH-containing incubations with negative controls to distinguish true metabolites from background ions.

Part 3: Investigating CYP3A4 Inhibition

Given gestodene's known interaction with CYP3A4, quantifying its inhibitory potential is a critical step in assessing DDI risk.[5][7]

Protocol 3.1: CYP3A4 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of gestodene that causes 50% inhibition (IC50) of CYP3A4 activity.

Principle: A probe substrate specific for CYP3A4 (e.g., midazolam or testosterone) is incubated with HLM in the presence of varying concentrations of gestodene.[7] The inhibition of the formation of the substrate's specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is measured.[7][12]

Materials:

  • Same as Protocol 2.1, plus:

  • CYP3A4 Probe Substrate (e.g., Midazolam)

  • Metabolite Standard (e.g., 1'-hydroxymidazolam)

  • Positive Control Inhibitor (e.g., Ketoconazole)[5]

Procedure:

  • Preparation: Prepare serial dilutions of Gestodene and the positive control (Ketoconazole) in the incubation buffer.

  • Reaction Setup: In a 96-well plate, combine HLM, buffer, and each concentration of gestodene (or control). Also include a "no inhibitor" control.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Add a mixture of the probe substrate and the NADPH-regenerating system to all wells to start the reaction.

  • Incubation: Incubate for a short, optimized time (e.g., 5-10 minutes) that ensures the reaction is in the linear range.

  • Quenching & Processing: Stop the reaction with ACN containing an internal standard and process the samples as described in Protocol 2.1.

  • Analysis: Analyze the samples by LC-MS/MS, quantifying the amount of the specific metabolite formed.

Data Analysis:

  • Calculate the percent inhibition for each gestodene concentration relative to the "no inhibitor" control.

  • Plot percent inhibition versus the log of the gestodene concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow cluster_prep cluster_reaction cluster_analysis A Prepare Serial Dilutions of Gestodene C Combine HLM + Gestodene + Probe Substrate A->C B Prepare HLM, Buffer, Probe Substrate (Midazolam) B->C D Initiate with NADPH C->D E Incubate (5-10 min) D->E F Quench with ACN + IS E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis (Quantify 1'-OH-Midazolam) G->H I Calculate % Inhibition vs. Gestodene Conc. H->I J Plot & Determine IC50 I->J

Caption: Workflow for determining the CYP3A4 IC50 of Gestodene.

Part 4: In Vivo Metabolic Studies in Rodent Models

In vivo studies are essential to confirm that the metabolic pathways observed in vitro are relevant in a whole-organism context and to understand the pharmacokinetics and disposition of the drug and its metabolites.[13][14][15]

Protocol 4.1: Pharmacokinetic & Metabolite Profiling in Rats

Objective: To characterize the pharmacokinetic profile of gestodene and identify major circulating and excreted metabolites in rats after oral administration.

Principle: Rats are administered a single dose of gestodene. Blood and urine/feces are collected over a time course and analyzed by LC-MS/MS to determine the concentration of the parent drug and to identify metabolites.

Materials:

  • Gestodene Sulfate Sodium Salt

  • Female Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., EDTA tubes)

  • Sample processing reagents (e.g., solid-phase extraction cartridges, solvents)

Procedure:

  • Acclimation & Dosing: Acclimate animals in metabolic cages for at least 24 hours. Administer a single oral dose of gestodene (e.g., 1-10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Process blood to plasma and store at -80°C.

  • Excreta Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Pool samples for each interval, process (e.g., homogenize feces, centrifuge urine), and store at -80°C.

  • Sample Extraction:

    • Plasma: Use protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to extract gestodene and its metabolites.

    • Urine/Feces: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave Phase II conjugates prior to extraction.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method for the parent drug (for pharmacokinetics) and a high-resolution instrument for metabolite profiling (as in Protocol 2.2).

Data Analysis:

  • Pharmacokinetics: Plot the plasma concentration of gestodene versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

  • Metabolite Profiling: Compare chromatograms from post-dose samples to pre-dose controls to identify drug-related peaks in plasma, urine, and feces. Characterize these metabolites based on their mass and fragmentation patterns.

ParameterTypical Starting ConditionsRationale
Species/Strain Female Sprague-Dawley RatCommonly used in toxicology and PK studies; female is relevant for progestin studies.
Dose 1-10 mg/kg, p.o.A dose range likely to produce measurable plasma concentrations without causing overt toxicity.
Blood Sampling Up to 24-48 hoursTo adequately characterize the absorption, distribution, and elimination phases.
Excreta Collection Up to 48-72 hoursTo ensure collection of the majority of the excreted dose.

Part 5: Analytical Methodologies

The successful execution of these metabolic studies hinges on robust and sensitive analytical methods, typically centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Key Considerations for Method Development:

  • Chromatography: A reverse-phase C18 column is commonly used for steroid separation.[16][17][18] A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with a small amount of formic acid, provides good peak shape and separation.[11]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for analyzing progestins. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines to ensure data integrity.[17][18]

References

  • Gestodene - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Lemus, A. E., et al. (2001). In vitro metabolism of gestodene in target organs: formation of A-ring reduced derivatives with oestrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 209-217. Retrieved from [Link]

  • Back, D. J., et al. (1993). Metabolism of gestodene in human liver cytosol and microsomes in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 44(3), 257-261. Retrieved from [Link]

  • Tauber, U., et al. (1990). Investigations on the in vitro metabolism of five synthetic 19-norprogestins using hepatocyte suspensions isolated from five laboratory animal species. Arzneimittel-Forschung, 40(4), 443-449. Retrieved from [Link]

  • Guengerich, F. P. (1990). In vitro interaction of contraceptive steroids with human liver cytochrome P-450 enzymes. The Journal of Steroid Biochemistry and Molecular Biology, 37(6), 947-950. Retrieved from [Link]

  • Spellacy, W. N., et al. (1994). Carbohydrate metabolism studies after one year of using an oral contraceptive containing gestodene and ethinyl estradiol. Contraception, 49(4), 351-359. Retrieved from [Link]

  • Van Eenoo, P., et al. (2007). Metabolic study of Prostanozol using human liver microsomes and humanized mice. Journal of Steroid Biochemistry and Molecular Biology, 107(3-5), 239-247. Retrieved from [Link]

  • Rao, D. K., et al. (2011). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 22-33. Retrieved from [Link]

  • Gupta, C., et al. (1979). In Vivo Metabolism of Progestins. V. The Effect of Protocol Design on the Estimated Metabolic Clearance Rate and Volume of Distribution of Medroxyprogesterone Acetate in Women. The Journal of Clinical Endocrinology & Metabolism, 48(5), 816-820. Retrieved from [Link]

  • Fotherby, K. (1968). Metabolism of progesterone and synthetic progestational agents. Contraception, 1(1), 47-56. Retrieved from [Link]

  • Waxman, D. J., et al. (1988). Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme. Archives of Biochemistry and Biophysics, 263(2), 424-436. Retrieved from [Link]

  • Gupta, C., et al. (1979). In vivo metabolism of progestins. V. The effect of protocol design on the estimated metabolic clearance rate and volume of distribution of medroxyprogesterone acetate in women. The Journal of Clinical Endocrinology & Metabolism, 48(5), 816-820. Retrieved from [Link]

  • Li, W., et al. (2015). Rapid and sensitive method for quantification of gestodene in human plasma as the oxime derivative by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study. Journal of Chromatography B, 997, 132-138. Retrieved from [Link]

  • Al-Salami, H. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Retrieved from [Link]

  • Siekmann, L., et al. (1998). Gestodene and desogestrel do not have a different influence on concentration profiles of ethinylestradiol in women taking oral contraceptives - Results of isotope dilution mass spectrometry measurements. European Journal of Endocrinology, 139(2), 167-177. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Simultaneous determination of gestodene, etonogestrel and ethinylestradiol in plasma by LC-MS/MS following derivatization. Journal of Chromatography B, 965, 194-200. Retrieved from [Link]

  • Back, D. J., et al. (2002). Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation. British Journal of Clinical Pharmacology, 53(4), 363-370. Retrieved from [Link]

  • Saborido, A., et al. (1993). Effect of training and anabolic-androgenic steroids on drug metabolism in rat liver. Medicine and Science in Sports and Exercise, 25(7), 815-822. Retrieved from [Link]

  • Patsnap. (2024). What is Gestodene used for?. Patsnap Synapse. Retrieved from [Link]

  • Rao, D. K., et al. (2011). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage. Journal of Chemical and Pharmaceutical Research, 3(4), 22-33. Retrieved from [Link]

  • Corson, S. L. (1993). New progestins--clinical experiences: gestodene. American Journal of Obstetrics and Gynecology, 168(3 Pt 2), 1034-1040. Retrieved from [Link]

  • Gupta, C., et al. (1979). In Vivo Metabolism of Progestins. V. The Effect of Protocol Design on the Estimated Metabolic Clearance Rate and Volume of Distribution of. The Journal of Clinical Endocrinology & Metabolism, 48(5), 816-820. Retrieved from [Link]

  • Agbaba, D., et al. (2004). Simultaneous Determination of Gestodene and Ethinyl Estradiol in Contraceptive Formulations by RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 27(1), 125-134. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 12, 2026, from [Link]

  • Sigmund, G. (2020). In vivo and In vitro Metabolic Studies of Anabolic Steroids. Freie Universität Berlin. Retrieved from [Link]

  • Boada, L. D., et al. (1999). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. Journal of Steroid Biochemistry and Molecular Biology, 70(4-6), 183-190. Retrieved from [Link]

  • Block, K. (2022). Investigations of the In vitro and In vivo Metabolism of a Synthetic C20 Keto Steroid via Chemical Synthesis, Chromatography, and High-Resolution Mass Spectrometry. University of Cologne. Retrieved from [Link]

  • Almazroo, O., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • Boada, L. D., et al. (1999). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: A comparative study. Journal of Steroid Biochemistry and Molecular Biology, 70(4-6), 183-190. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling, Storage, and Use of Gestodene Sulfate Sodium Salt Powder

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Gestodene is a high-potency synthetic progestogen, a class of steroid hormones that act as agonists for the progesterone receptor (PR).[1] It is distinguished as one of the most potent progestins utilized in pharmaceutical formulations, primarily for oral contraception and menopausal hormone therapy.[1][2] The parent molecule, Gestodene, is practically insoluble in water, which can limit its application in certain research and development contexts.[3][4]

This document provides detailed application notes and protocols for Gestodene Sulfate Sodium Salt (Molecular Formula: C₂₁H₂₅NaO₅S) , a sulfated derivative of Gestodene.[5] The addition of a sulfate sodium salt moiety is a common pharmaceutical strategy to enhance the aqueous solubility of a lipophilic parent compound. This modification is critical for researchers developing aqueous-based formulations or requiring direct dissolution in physiological buffers for in vitro assays.

These guidelines are designed for researchers, scientists, and drug development professionals. They establish a foundation of best practices for handling this potent steroidal compound, ensuring personnel safety, compound integrity, and experimental reproducibility. The protocols herein are grounded in established principles of chemical safety and steroid biochemistry, explaining not just the procedural steps but the scientific rationale underpinning them.

Compound Properties and Characteristics

A thorough understanding of the compound's physicochemical properties is fundamental to its proper handling and application. While empirical data for the sulfate sodium salt derivative is limited, its properties can be largely inferred from the well-characterized parent compound, Gestodene, with considerations for the solubilizing salt group.

PropertyValue / DescriptionSource(s) & Rationale
Compound Name Gestodene Sulfate Sodium SaltSanta Cruz Biotechnology[5]
Parent CAS Number 60282-87-3Sigma-Aldrich
Molecular Formula C₂₁H₂₅NaO₅SSanta Cruz Biotechnology[5]
Molecular Weight 412.47 g/mol Santa Cruz Biotechnology[5]
Appearance White to off-white or yellowish crystalline powder.Inferred from Gestodene.[3]
Purity ≥98% (HPLC recommended)Inferred from typical research-grade Gestodene.[6]
Solubility Parent (Gestodene): Practically insoluble in water[3][4]; Soluble in DMSO (>20 mg/mL)[6], methylene chloride, and methanol.[3]Sulfate Sodium Salt: Expected to have significantly enhanced solubility in water and aqueous buffers (e.g., PBS, TRIS) compared to the parent compound. Solubility in organic solvents like DMSO remains high.Scientific Rationale: Sulfation is a standard method to increase the hydrophilicity and aqueous solubility of steroid compounds.

Critical Safety Protocols and Hazard Management

Gestodene and its derivatives are potent, biologically active steroids. The toxicological profile is dominated by the parent Gestodene molecule. All handling procedures must reflect the compound's potential hazards, which include reproductive toxicity and carcinogenicity.[6][7][8]

GHS Hazard Information (Inferred from Gestodene):

  • H302: Harmful if swallowed.[7][8]

  • H361 / H360: Suspected of damaging fertility or the unborn child.[7][8]

  • H351: Suspected of causing cancer.[8]

  • H373: May cause damage to organs through prolonged or repeated exposure.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves, inspected prior to use. Change gloves immediately if contaminated.Prevents dermal absorption, a primary route of exposure for steroids.[9][10]
Eye/Face Protection ANSI Z87.1 or EN 166 compliant safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder particles.[9][10]
Respiratory Protection For handling powder outside of a contained ventilation unit, a NIOSH/MSHA-approved N95 (or better) respirator is required.Mitigates inhalation risk from fine, aerosolized powder.[9][10]
Body Protection A fully buttoned lab coat. Consider disposable sleeves for extensive handling.Prevents contamination of personal clothing.[7][9]
Engineering Controls
  • Primary Handling: All weighing and reconstitution of the dry powder must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a similar containment system.[7][10]

  • Ventilation: Ensure the laboratory space has adequate general ventilation.[10]

  • Decontamination: All surfaces and equipment must be decontaminated after use. A solution of 70% ethanol followed by a mild detergent is effective.

Storage and Stability Management

The chemical stability of Gestodene Sulfate Sodium Salt is paramount for generating reliable and reproducible experimental data. Improper storage can lead to degradation via oxidation, hydrolysis, or photodegradation.

ParameterConditionRationale & Best Practices
Long-Term Storage (Powder) -20°C in a tightly sealed container. [6][7][11]Sub-zero temperatures minimize thermal degradation pathways. The sealed, airtight container prevents moisture uptake, to which salt forms can be susceptible.
Short-Term Storage (Powder) Store in a desiccator at room temperature, protected from light.For compounds in active use, a desiccator prevents hygroscopic water absorption between weighings. Protection from light is crucial as many steroidal structures are light-sensitive.[7]
Stock Solution Storage -20°C or -80°C in small, single-use aliquots. Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants. -80°C is preferred for maximum long-term stability.

Experimental Workflow and Protocols

This section details the standard workflow for bringing the Gestodene Sulfate Sodium Salt powder from storage into an experimental-ready solution.

G cluster_prep Preparation Phase cluster_handling Handling & Solubilization Phase (in Fume Hood) cluster_use Application & Storage Phase A Receive & Log Compound B Long-Term Storage (-20°C) A->B C Equilibrate to RT (in Desiccator) B->C Retrieve for Use D Weigh Powder C->D E Select Solvent (e.g., PBS, DMSO) F Reconstitute Solution (Vortex/Sonicate) E->F G Sterile Filter (if required) F->G H Prepare Working Dilutions G->H J Aliquot & Store Stock Solution (-80°C) G->J I Use in Experiment H->I

Caption: Workflow for Gestodene Sulfate Sodium Salt from receipt to experimental use.

Protocol 5.1: Reconstitution of Gestodene Sulfate Sodium Salt

This protocol describes the conversion of the lyophilized powder into a verified stock solution.

Materials:

  • Gestodene Sulfate Sodium Salt powder in original vial

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade) or Phosphate-Buffered Saline (PBS, sterile)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or bath sonicator

  • 0.22 µm syringe filter (if sterile solution is required)

Procedure:

  • Equilibration: Transfer the sealed vial of Gestodene Sulfate Sodium Salt from -20°C storage to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder upon opening the vial, which would compromise the accuracy of weighing.[12]

  • Weighing: In a chemical fume hood or ventilated enclosure, carefully transfer the desired amount of powder to a tared weighing vessel. Record the exact weight. Due to its potency, handle with extreme care to avoid generating dust.[7][10]

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO, PBS) to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • Expert Insight: While the sulfate salt form is designed for aqueous solubility, using a small volume of a highly reliable solvent like DMSO to create a concentrated primary stock is a trustworthy practice.[6] This stock can then be further diluted into aqueous buffers for final experimental concentrations, minimizing any potential solubility issues.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes until the solution is clear.

    • Trustworthiness: Visually inspect the solution against a dark background to ensure complete dissolution. An incomplete dissolution is a primary source of experimental error.

  • Sterilization (Optional): If the stock solution is intended for cell culture, pass it through a 0.22 µm sterile syringe filter into a sterile container.

    • Expert Insight: Ensure the filter material (e.g., PVDF) is compatible with the chosen solvent (especially important for DMSO).

  • Aliquoting and Storage: Dispense the stock solution into single-use, cryo-safe aliquots. Label clearly with compound name, concentration, date, and solvent. Store immediately at -80°C for long-term stability.

Mechanism of Action: Progestin Signaling Pathways

Gestodene, as a progestin, exerts its biological effects primarily by binding to and activating progesterone receptors (PRs).[13][14] This interaction initiates a cascade of molecular events through two distinct but interconnected pathways: the classical genomic pathway and the rapid non-genomic pathway. Understanding this dual mechanism is crucial for interpreting experimental results.

  • Genomic Pathway: The steroid-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA. This functions as a transcription factor, modulating the expression of target genes over hours to days.[15][16]

  • Non-Genomic Pathway: A subpopulation of PRs located outside the nucleus (in the cytoplasm or at the cell membrane) can, upon ligand binding, rapidly activate cytoplasmic signaling kinases like Src and the downstream MAPK/ERK cascade.[17][18] This signaling occurs within minutes and can regulate cellular processes independently of or in concert with gene transcription.[16]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSD Gestodene Sulfate Sodium Salt PR_cyto Progesterone Receptor (PR) GSD->PR_cyto Binding Src Src Kinase PR_cyto->Src Activates PR_nuc PR Dimer PR_cyto->PR_nuc Dimerization & Nuclear Translocation MAPK MAPK/ERK Cascade Src->MAPK Activates Response_nongenomic Rapid Cellular Responses (e.g., Kinase Activity) MAPK->Response_nongenomic Leads to PRE Progesterone Response Element (PRE) PR_nuc->PRE Binds to DNA Gene Target Gene Response_genomic Altered Gene Transcription (mRNA Synthesis) Gene->Response_genomic Regulates

Caption: Dual signaling pathways of Gestodene via the Progesterone Receptor (PR).

References

  • Title: Gestodene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Gestodene? Source: Patsnap Synapse URL: [Link]

  • Title: What is Gestodene used for? Source: Patsnap Synapse URL: [Link]

  • Title: Ethinyl Estradiol + Gestodene Source: RxHive URL: [Link]

  • Title: Gestodene: Uses & Dosage Source: MIMS Philippines URL: [Link]

  • Title: Clinical Use of Progestins and Their Mechanisms of Action (Review) Source: Experimental Oncology URL: [Link]

  • Title: Progesterone Signaling Mechanisms in Brain and Behavior Source: PMC - NIH URL: [Link]

  • Title: Influence of progestins on signaling pathways leading to the... Source: ResearchGate URL: [Link]

  • Title: The role and mechanism of progesterone receptor activation of extra-nuclear signaling pathways in regulating gene transcription Source: Ovid URL: [Link]

  • Title: Progesterone signaling in the regulation of luteal steroidogenesis Source: Oxford Academic URL: [Link]

  • Title: Gestodene | RayBiotech Source: RayBiotech URL: [Link]

  • Title: Material Safety Data Sheet - Sodium sulfate, powder, anhydrous, 99%, pa Source: Cole-Parmer URL: [Link]

  • Title: Public Assessment Report - Geneesmiddeleninformatiebank Source: Geneesmiddeleninformatiebank URL: [Link]

  • Title: Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo Source: PMC - NIH URL: [Link]

  • Title: The Chemistry of Gestodene: A Deep Dive into a Key Progestogen Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Dextran Sulfate Sodium Salt Source: BioSpectra URL: [Link]

Sources

Application Notes & Protocols: Gestodene Sulfate Sodium Salt in Endocrinology Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Gestodene is a third-generation synthetic progestin widely utilized in oral contraceptives due to its potent progestational activity and high binding affinity for the progesterone receptor (PR)[1]. In vivo, gestodene undergoes extensive Phase I and Phase II metabolism. While the cytochrome P450 isozyme CYP3A4 catalyzes its microsomal hydroxylation, its major biotransformation (A-ring reduction) occurs in the hepatic cytosol[2]. Following Phase I metabolism, Phase II conjugation—specifically sulfation and glucuronidation—plays a critical role in its pharmacokinetic clearance and systemic distribution[3].

In modern endocrinology, steroid sulfates are no longer viewed merely as inactive metabolic dead-ends. Instead, they act as circulating reservoirs that can be locally reactivated by steroid sulfatase (STS) in target tissues. Furthermore, specific A-ring reduced metabolites of gestodene have been shown to possess weak intrinsic estrogenic activity[4]. Gestodene Sulfate Sodium Salt (Molecular Formula: C₂₁H₂₅NaO₅S) is the synthesized, stable sulfate conjugate of gestodene[5]. Provided as a sodium salt to ensure high aqueous solubility and stability against spontaneous hydrolysis, it serves as an indispensable analytical standard and pharmacological probe for LC-MS/MS metabolic profiling, drug-drug interaction (DDI) studies, and enzymatic assays targeting sulfotransferases (SULTs).

Mechanistic Overview: The Sulfation-Desulfation Axis

The bioavailability and off-target effects of synthetic progestins are tightly regulated by the balance between sulfotransferases (SULTs) and steroid sulfatase (STS).

  • Sulfation (Inactivation & Clearance): Cytosolic SULTs append a highly polar sulfate group to gestodene and its metabolites. This modification drastically increases aqueous solubility for renal excretion and sterically hinders binding to the PR.

  • Desulfation (Local Reactivation): STS enzymes can cleave the sulfate moiety, regenerating the active steroid locally in tissues such as the endometrium or breast epithelium.

  • Enzyme Interference: Synthetic progestins and their metabolites can competitively interfere with metabolic enzymes, including SULT1A1 and SULT1E1, potentially altering local estrogen homeostasis[6].

Pathway GSD Gestodene (Active Progestin) CYP CYP3A4 & Reductases (Phase I) GSD->CYP Hydroxylation/Reduction SULT Sulfotransferases (Phase II) GSD->SULT Direct Sulfation PR Progesterone Receptor (Signaling) GSD->PR High Affinity Binding CYP->SULT Sulfation GSD_S Gestodene Sulfate (Inactive Reservoir) SULT->GSD_S STS Steroid Sulfatase (Reactivation) GSD_S->STS Cleavage STS->GSD

Caption: Gestodene metabolism and the SULT/STS endocrine reservoir signaling axis.

Comparative Data: Gestodene vs. Gestodene Sulfate

To design robust experiments, researchers must account for the distinct physicochemical and pharmacological properties of the parent drug versus its sulfated metabolite.

ParameterGestodene (Parent)Gestodene Sulfate Sodium SaltExperimental Implication
Receptor Affinity (PR) Very High (RBA ~300% vs Progesterone)[1]NegligibleThe sulfate conjugate cannot be used in direct PR activation assays.
Aqueous Solubility Poor (Highly Lipophilic)High (Hydrophilic)The sodium salt requires no DMSO for reconstitution in aqueous assay buffers.
Metabolic State Active Substrate for CYP3A4[2]Phase II End-Product / STS SubstrateIdeal reference standard for quantifying Phase II clearance.
Primary Research Utility In vivo efficacy, PR binding assaysLC-MS/MS calibration, SULT/STS kineticsDictates selection in pharmacokinetic vs. pharmacodynamic workflows.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Gestodene Sulfate in Human Liver Cytosol

Purpose: To quantify the Phase II metabolic clearance of gestodene and establish pharmacokinetic profiles. Causality Check: The free acid of gestodene sulfate is chemically unstable. The sodium salt provides a precise molarity for generating highly accurate calibration curves without the risk of degradation during freeze-thaw cycles[5].

Step-by-Step Methodology:

  • Standard Curve Preparation: Reconstitute Gestodene Sulfate Sodium Salt in 50% Methanol/Water to a stock concentration of 1 mg/mL. Serial dilute in blank human liver cytosol matrix to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • In Vitro Incubation: Incubate 1 µM Gestodene with human liver cytosol (1 mg/mL protein) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) at 37°C for 60 minutes[2].

  • Reaction Termination: Critical Step—Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Gestodene-d6). The cold temperature and organic solvent precipitate cytosolic proteins and halt SULT activity immediately. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Weak Anion Exchange (WAX) SPE cartridge. Rationale: The negatively charged sulfate group binds strongly to the WAX resin, allowing the washing away of uncharged parent gestodene and neutral lipids. Elute with 5% ammonium hydroxide in methanol.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Detect via Electrospray Ionization (ESI) in negative ion mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the gestodene sulfate precursor ion.

Workflow Step1 1. Reagent Preparation Reconstitute Gestodene Sulfate Sodium Salt Step2 2. In Vitro Incubation Human Liver Cytosol + PAPS Cofactor Step1->Step2 Step3 3. Reaction Termination Ice-cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Solid Phase Extraction WAX Cartridge to isolate sulfates Step3->Step4 Step5 5. LC-MS/MS Analysis Negative Ion Mode MRM Detection Step4->Step5

Caption: Step-by-step workflow for the isolation and LC-MS/MS quantification of Gestodene Sulfate.

Protocol B: SULT Competitive Inhibition Assay

Purpose: To determine if gestodene metabolites competitively inhibit estrogen sulfotransferases (e.g., SULT1E1), which could lead to altered local estradiol levels and off-target estrogenic effects[4],[6].

Step-by-Step Methodology:

  • Reagent Setup: Prepare recombinant human SULT1E1 enzyme, PAPS cofactor (20 µM), and the fluorescent substrate 3-cyano-7-hydroxycoumarin (CHC).

  • Inhibitor Titration: Prepare a concentration gradient of Gestodene Sulfate Sodium Salt (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Rationale: Using the sulfate salt directly tests product inhibition kinetics on the SULT enzyme.

  • Incubation: Combine SULT1E1, CHC, and the gestodene sulfate gradient in a 96-well black microplate. Incubate at 37°C for 10 minutes.

  • Initiation & Kinetic Read: Add PAPS to initiate the reaction. Measure the decrease in fluorescence (Ex 408 nm / Em 450 nm) continuously for 20 minutes as CHC is sulfated.

  • Data Analysis: Calculate the IC₅₀ and Ki values using Michaelis-Menten kinetics software to determine the binding affinity of the gestodene conjugate to the SULT1E1 active site.

References

  • Metabolism of gestodene in human liver cytosol and microsomes in vitro. PubMed.

  • Gestodene Sulfate Sodium Salt | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • The oestrogenic effects of gestodene, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites. PubMed.

  • Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins. PubMed.

  • Pharmacokinetic drug-drug interaction between ethinyl estradiol and gestodene, administered as a transdermal fertility control patch, and two CYP3A4 inhibitors and a CYP3A4 substrate. ResearchGate.

  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. PMC / NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Gestodene Sulfate Sodium Salt Solubility & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with steroid derivatives. While synthesizing the sodium sulfate salt of Gestodene (CAS: 1259126-61-8) theoretically improves its hydrophilicity compared to the highly lipophilic parent compound[1], researchers often encounter unexpected precipitation, gelation, or erratic dissolution profiles during in vitro testing.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific physicochemical hurdles, ensuring your formulation remains stable and bioavailable.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does Gestodene Sulfate Sodium Salt precipitate in simulated gastric fluid (pH 1.2) despite being a water-soluble salt? A1: This is a classic case of pH-dependent phase behavior. The parent compound, Gestodene, has an extremely poor aqueous solubility of just 9.11 µg/mL[2]. While the sulfate sodium salt (MW: 412.47) significantly increases solubility in neutral water, exposing it to highly acidic environments (pH < 3.0) causes the sulfate group to become protonated. Furthermore, acidic environments can drive the hydrolysis of the conjugate, reverting the molecule to the highly insoluble free Gestodene[3].

  • Causality: The sudden drop in polarity upon protonation or hydrolysis forces the lipophilic steroid backbones to aggregate, rapidly crashing out of solution.

  • Actionable Solution: Utilize enteric-coated delivery systems to bypass the gastric environment, or formulate the drug as an Amorphous Solid Dispersion (ASD) using pH-resistant polymers like HPMCAS.

Q2: I am observing a gel-like consistency at high concentrations (>5 mg/mL) in aqueous buffers. What is happening? A2: You are observing micellization and subsequent liquid crystal formation. Steroid sulfates are inherently amphiphilic; they possess a bulky hydrophobic steroid core and a highly polar charged sulfate headgroup. When the concentration exceeds the compound's Critical Micelle Concentration (CMC), these molecules self-assemble into micelles[4][5]. At elevated concentrations, these micelles entangle to form viscous gels.

  • Causality: Ion-dipole interactions and hydrophobic packing drive this self-assembly, which can trap the drug and severely hinder its release profile[4].

  • Actionable Solution: Introduce co-solvents (e.g., 20% PEG400) to lower the dielectric constant of the aqueous phase. This disrupts the hydrophobic interactions between the steroid cores and prevents gelation, satisfying sink conditions[2].

Q3: Which formulation platforms are most effective for improving the dissolution profile of this compound? A3: The two most robust platforms are Amorphous Solid Dispersions (ASD) and Cyclodextrin inclusion complexes. ASDs trap the drug in a high-energy amorphous state within a polymer matrix (e.g., PVP or Poloxamer), preventing crystal lattice formation and enhancing thermodynamic solubility[6]. Alternatively, native beta-cyclodextrins can encapsulate the hydrophobic steroid core, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[7].

Part 2: Quantitative Data: Physicochemical Profiles

To effectively troubleshoot, we must compare the empirical properties of the parent compound against the expected behavior of its sulfate salt derivative.

PropertyFree Gestodene (Parent API)Gestodene Sulfate Sodium Salt
Molecular Weight 310.43 g/mol [2]412.47 g/mol [1]
Aqueous Solubility (Neutral pH) 9.11 µg/mL (Practically insoluble)[2]> 1 mg/mL (Soluble, but prone to micellization)
Solubility in 20% PEG400 High (Satisfies sink conditions)[2]High (Prevents gelation/micellization)
Behavior in Acidic Media (pH 1.2) Stable but highly insolubleRapid precipitation (Protonation/Hydrolysis)[3]
Primary Solubilization Barrier High crystal lattice energy, lipophilicityMicellization, gelation, pH sensitivity[4]

Part 3: Troubleshooting Logic & Workflows

When encountering poor dissolution or precipitation, follow this diagnostic logic tree to identify the root cause and apply the correct formulation strategy.

Troubleshooting Start Issue: Poor Dissolution or Precipitation Observed CheckConc Is concentration > CMC? (Check for gelation) Start->CheckConc CheckPH Is media pH < 3.0? (e.g., SGF pH 1.2) Start->CheckPH Gelation Micellization / Gelation Steroid backbone aggregates CheckConc->Gelation Yes Hydrolysis Protonation / Hydrolysis Reversion to free Gestodene CheckPH->Hydrolysis Yes Sol1 Dilute or add Co-solvent (e.g., 20% PEG400) Gelation->Sol1 Sol2 Use Enteric Coating or Buffer to pH 6.8 Hydrolysis->Sol2

Troubleshooting logic tree for Gestodene Sulfate Sodium Salt precipitation and gelation.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

This protocol traps the steroid in a high-energy amorphous state, preventing precipitation.

  • Matrix Selection & Weighing: Weigh Gestodene Sulfate Sodium Salt and a hydrophilic polymer (e.g., PVP K30) at a 1:4 (w/w) ratio[6].

  • Co-dissolution: Dissolve the mixture in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

    • Validation Check 1: Visually inspect the solution against a dark background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution; if observed, increase the solvent volume by 10% increments until completely clear.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure.

    • Causality: Rapid evaporation kinetically traps the drug molecules within the polymer chains before they have the thermodynamic opportunity to form a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual trace solvents.

  • System Validation (Critical): Perform Differential Scanning Calorimetry (DSC) on the dried, milled powder.

    • Validation Check 2: A successful ASD will exhibit a single Glass Transition Temperature (Tg) and a complete absence of the drug's characteristic melting endotherm. If a melting peak is present, the drug has crystallized, and the polymer-to-drug ratio must be increased.

Protocol B: Cyclodextrin Inclusion Complexation Workflow

Cyclodextrins shield the hydrophobic steroid core, preventing micellization and improving stability[7].

Workflow S1 1. Molar Mixing (API + β-CD) S2 2. Co-solvent Addition S1->S2 S3 3. Equilibration (37°C, 24h) S2->S3 S4 4. Lyophilization (Freeze Dry) S3->S4 S5 5. PXRD/DSC Validation S4->S5

Step-by-step experimental workflow for Cyclodextrin inclusion complexation.

  • Molar Mixing: Weigh Gestodene Sulfate Sodium Salt and native β-Cyclodextrin at a 1:1 molar ratio.

  • Solubilization: Suspend the mixture in purified water. Add 20% PEG400 dropwise.

    • Causality: PEG400 acts as a co-solvent to temporarily solubilize the steroid, facilitating its entry into the hydrophobic cavity of the cyclodextrin[2][7].

  • Equilibration: Stir the suspension continuously at 300 rpm and 37°C for 24 hours.

    • Validation Check 1: Centrifuge a 1 mL aliquot at 10,000 rpm for 10 minutes. Analyze the supernatant via HPLC. The concentration of dissolved drug should plateau compared to earlier time points, indicating that complexation equilibrium has been reached.

  • Isolation: Lyophilize (freeze-dry) the clear supernatant to obtain the solid inclusion complex.

  • System Validation (Critical): Perform Powder X-Ray Diffraction (PXRD).

    • Validation Check 2: The sharp diffraction peaks characteristic of crystalline Gestodene Sulfate should be entirely replaced by a broad "halo" pattern, confirming successful encapsulation and amorphization.

References

  • Gestodene Sulfate Sodium Salt | SCBT - Santa Cruz Biotechnology - scbt.com.1

  • Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo - PMC (nih.gov). 2

  • Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance - Tablets & Capsules Magazine. 6

  • The Regulation of Steroid Action by Sulfation and Desulfation - PMC (nih.gov). 3

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. 4

  • International Journal of Lifescience and Pharma Research (Solubility enhancement using surfactants) - pharmaexcipients.com. 5

  • Bioavailability Enhancement for Oral Dosage - Roquette. 7

Sources

Technical Support Center: Gestodene Sulfate Sodium Salt Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Gestodene Sulfate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important steroid conjugate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, practical problems you may encounter during the sulfation of Gestodene. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: Why is my reaction yield of Gestodene Sulfate Sodium Salt unexpectedly low?

Low yield is one of the most frequent issues in steroid sulfation. The cause can typically be traced to one of several factors, from reaction conditions to starting material quality.

Potential Causes & Solutions:

  • Incomplete Reaction: The sulfation of the tertiary hydroxyl group at C17 on the gestodene molecule can be sterically hindered, requiring optimized conditions to proceed to completion.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. If the reaction stalls, a modest increase in temperature (e.g., from 0°C to room temperature) may be necessary, but this should be done cautiously to avoid side reactions.

      • Reagent Stoichiometry: The sulfating agent, typically a sulfur trioxide-amine complex (e.g., pyridine-SO₃), should be used in excess (typically 1.5-3.0 equivalents) to drive the reaction forward. Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Degradation of Starting Material or Product: Gestodene and its sulfate derivative can be sensitive to harsh conditions.[3][4]

    • Solution:

      • Anhydrous Conditions: The sulfating agent (SO₃ complex) is extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will consume the reagent and can introduce acidic byproducts that may degrade the steroid scaffold.

      • Temperature Control: The reaction is often exothermic. Maintain strict temperature control, typically starting at 0°C or below, to prevent uncontrolled side reactions or degradation.

  • Side Product Formation: Competing reactions can consume the starting material. While the C17-hydroxyl is the target, other reactions can occur under non-optimal conditions.

    • Solution: The choice of a suitable sulfating agent, such as the pyridine-SO₃ complex, is crucial as it is generally mild and selective for hydroxyl groups. Avoid overly acidic or basic conditions that could promote isomerization or the formation of known gestodene impurities like 6-keto-gestodene.[][6]

  • Sub-optimal Work-up and Isolation: Significant product loss can occur during the quenching, extraction, and purification phases.

    • Solution: The product, a sodium salt, is expected to be water-soluble, whereas the starting material, Gestodene, is practically insoluble in water.[7] This difference is key to a successful work-up. After quenching the reaction (e.g., with cold water or brine), unreacted Gestodene can be removed by extraction with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous layer containing the desired sodium salt can then be purified. Avoid overly acidic work-up conditions which could hydrolyze the sulfate ester.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_workup Review Work-up & Isolation Procedure start->check_workup sm_present Significant Starting Material Remains check_reaction->sm_present Incomplete? degradation Degradation Products Detected check_reaction->degradation Impurities? product_loss Product Lost During Work-up? check_workup->product_loss solution_time Action: Increase Reaction Time / Slightly Increase Temperature sm_present->solution_time solution_reagent Action: Use Fresh Reagent / Increase Stoichiometry sm_present->solution_reagent solution_conditions Action: Ensure Strict Anhydrous Conditions & Temp. Control degradation->solution_conditions solution_workup Action: Optimize Extraction pH / Use Continuous Extraction product_loss->solution_workup

Caption: A logic diagram for troubleshooting low product yield.

Q2: My final product is contaminated with impurities. How can I identify and remove them?

Impurity profiling is critical for any pharmaceutical synthesis.[3][8] Impurities can originate from the starting material or be generated during the sulfation reaction.

Common Impurities and Their Sources:

Impurity NamePotential SourceIdentification MethodRemoval Strategy
Unreacted Gestodene Incomplete sulfation reaction.HPLC, LC-MSExtraction with an organic solvent (e.g., Ethyl Acetate) during aqueous work-up.
Gestodene Degradation Products (e.g., 6-Keto Gestodene) Harsh reaction conditions (e.g., high temperature, presence of oxidants).[]HPLC, LC-MS/MSOptimize reaction conditions to be milder. Purification via preparative HPLC or column chromatography on a polar stationary phase.
Di-sulfated Species Unlikely due to the single hydroxyl group, but possible if impurities in starting material possess other hydroxyls.Mass SpectrometryPurification of starting Gestodene is the best prevention.
Pyridine/Amine Salts Remnants from the sulfating agent and reaction solvent.NMR, Ion ChromatographyLyophilization (if volatile salts) or dialysis of the aqueous solution of the product.

Purification Protocol: Removing Unreacted Gestodene

This protocol leverages the significant difference in polarity and solubility between Gestodene and its sulfate sodium salt.

  • Reaction Quench: After the reaction is deemed complete, cool the reaction vessel in an ice bath. Slowly and carefully quench the reaction by adding cold deionized water, followed by a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and ensure the product is in its sodium salt form.

  • Initial Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the mixture three times with a water-immiscible organic solvent such as ethyl acetate. The non-polar, unreacted Gestodene will partition into the organic layer. The desired water-soluble Gestodene Sulfate Sodium Salt will remain in the aqueous layer.

  • Combine & Wash: Combine the organic layers and wash them once with brine. This back-wash can be added to the primary aqueous layer to recover any lost product.

  • Aqueous Layer Processing: The aqueous layer now contains the product. It can be concentrated under reduced pressure (avoiding high heat) and then purified further by methods like preparative reverse-phase HPLC or lyophilization to obtain the solid product.

Frequently Asked Questions (FAQs)

What is the general mechanism for the sulfation of Gestodene?

The sulfation of Gestodene's C17-hydroxyl group is a nucleophilic substitution reaction. It typically proceeds via the mechanism outlined below, using a sulfur trioxide-pyridine (SO₃·py) complex as the sulfating agent. The formation of steroid sulfates is catalyzed by sulfotransferase enzymes in biological systems, and this chemical synthesis mimics that transformation.[9][10]

  • Activation: The lone pair of electrons on the oxygen atom of the C17-hydroxyl group of Gestodene acts as a nucleophile.

  • Nucleophilic Attack: The hydroxyl group attacks the electrophilic sulfur atom of the sulfur trioxide-pyridine complex.

  • Proton Transfer: The pyridine acts as a base, abstracting the proton from the now-positively charged hydroxyl group, leading to the formation of a pyridinium ion and the gestodene sulfate ester.

  • Salt Formation: In the final work-up step, a base like sodium bicarbonate is used to deprotonate the sulfate ester, forming the final Gestodene Sulfate Sodium Salt.

Reaction Mechanism Visualization

cluster_0 Sulfation of Gestodene Gestodene Gestodene (R-OH) Intermediate Intermediate [R-O(H+)-SO₃⁻] + Py Gestodene->Intermediate Nucleophilic Attack SO3_Py SO₃-Pyridine Complex SO3_Py->Intermediate Product_Acid Gestodene Sulfate (R-O-SO₃H) Intermediate->Product_Acid Proton Transfer Final_Product Gestodene Sulfate Sodium Salt (R-O-SO₃⁻Na⁺) Product_Acid->Final_Product Neutralization Base Base (e.g., NaHCO₃) Base->Final_Product

Caption: Simplified workflow of Gestodene sulfation.

What are the critical parameters for the starting material, Gestodene?

The purity of the starting Gestodene is paramount for a successful synthesis. Impurities present in the initial material can lead to side reactions, purification challenges, and a lower yield of the final product.[3][8]

Key Quality Attributes for Starting Gestodene:

ParameterSpecificationRationale
Purity (HPLC) ≥98%[11]Minimizes the presence of structurally related impurities that could also react or interfere with purification.
Water Content < 0.5%Prevents decomposition of the sulfating agent and ensures reaction efficiency.
Absence of Other Hydroxylated Impurities Not DetectedPrevents the formation of di-sulfated or other sulfated byproducts.
Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A multi-technique approach is essential for robust process control and final product characterization.

  • Reaction Monitoring:

    • TLC: A quick and easy method to qualitatively track the disappearance of the starting material (Gestodene) and the appearance of the more polar product spot.

    • RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography is ideal for quantitative analysis. It can separate the non-polar Gestodene from the highly polar Gestodene Sulfate. A gradient method is typically required.[1][2]

  • Final Product Characterization:

    • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is used to confirm the molecular weight of the final product (C₂₁H₂₅NaO₅S, MW: 412.47)[12] and to identify any low-level impurities.[13][14]

    • NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance provides structural confirmation. The proton and carbon signals near the C17 position will show characteristic shifts upon sulfation.

    • FTIR Spectroscopy: Fourier-Transform Infrared Spectroscopy can confirm the presence of the sulfate group (S=O stretching bands, typically around 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹).

How should the final Gestodene Sulfate Sodium Salt be stored?

Gestodene Sulfate Sodium Salt is a salt and is likely a hygroscopic solid. Steroid sulfates are generally more stable than their free steroid counterparts in storage but can be susceptible to hydrolysis under acidic conditions.[9][15]

  • Storage Conditions: Store the final product in a tightly sealed container, protected from moisture and light.

  • Temperature: For long-term stability, storage at -20°C is recommended, especially for analytical standards.[]

  • Atmosphere: Storing under an inert atmosphere (e.g., Argon) can further prevent degradation from atmospheric moisture and oxygen.

References

  • Veeprho. (n.d.). Gestodene Impurities and Related Compound. Retrieved from [Link]

  • Hossner, S., et al. (1987). [Synthesis of gestodene]. PubMed. Retrieved from [Link]

  • Jadepalli, V., et al. (2011). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2015). Public Assessment Report. Retrieved from [Link]

  • Gutiérrez-Granados, S., et al. (2016). Degradation of gestodene (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation. PubMed. Retrieved from [Link]

  • Morzycki, J. W., & Tabaszewska, A. (1998). A Simple Synthesis of Gestodene from 18-Methyl-4-estren-3,17-dione. ResearchGate. Retrieved from [Link]

  • El-Enany, N., et al. (2001). Different methods for the determination of gestodene, and cyproterone acetate in raw material and dosage forms. PubMed. Retrieved from [Link]

  • Quality Control Chemicals (QCC). (n.d.). Gestodene EP Impurity L. Retrieved from [Link]

  • Wikipedia. (n.d.). Gestodene. Retrieved from [Link]

  • Gutiérrez-Granados, S., et al. (2016). Degradation of gestodene (GES)-17Α-ethinylestradiol (EE2) mixture by electrochemical oxidation. ResearchGate. Retrieved from [Link]

  • Pilli, N. R., et al. (2012). Rapid and sensitive method for quantification of gestodene in human plasma as the oxime derivative by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study. ResearchGate. Retrieved from [Link]

  • Satyanarayana, L., et al. (2018). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). CN105237605A - Intermediate for synthesizing gestodene, preparation method therefor and application thereof.
  • National Institutes of Health. (2007). Gestodene. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gestodene-impurities. Retrieved from [Link]

  • Pollow, K., et al. (1989). Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins. PubMed. Retrieved from [Link]

  • Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. PMC - NIH. Retrieved from [Link]

  • Stanczyk, F. Z., & Tarnavsky, G. (2018). Insights into steroid sulfation and desulfation pathways in. Journal of Molecular Endocrinology - Bioscientifica. Retrieved from [Link]

  • Fotherby, K. (1996). Gestodene: A review of its pharmacology, potency and tolerability in combined contraceptive preparations. ResearchGate. Retrieved from [Link]

  • Starka, L., et al. (2022). Steroid Sulfation in Neurodegenerative Diseases. PMC - NIH. Retrieved from [Link]

  • Hobkirk, R. (1985). Steroid sulfation. Current concepts. PubMed. Retrieved from [Link]

  • Google Patents. (2011). EP2354150A1 - Process for the preparation of gestodene.
  • Lemus, A. E., et al. (2001). In vitro metabolism of gestodene in target organs: formation of A-ring reduced derivatives with oestrogenic activity. PubMed. Retrieved from [Link]

  • Gurnell, M., & Arlt, W. (2021). Steroid Sulfation in Adrenal Tumors. The Journal of Clinical Endocrinology & Metabolism - Oxford Academic. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo. PMC. Retrieved from [Link]

  • Li, Y., et al. (2015). Preparation and release mechanism of gestodene reservoir-type intravaginal rings. ResearchGate. Retrieved from [Link]

  • Satyanarayana, L., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Gestodene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantitative analysis of Gestodene Sulfate Sodium Salt.

Gestodene sulfate is a highly polar, ionizable conjugated metabolite. Its permanent negative charge and sodium counter-ion present unique chromatographic challenges, including poor retention on standard reversed-phase (RP) columns, peak tailing, and MS ion suppression. This guide synthesizes field-proven methodologies and mechanistic causality to help you build a robust, self-validating analytical workflow.

I. Troubleshooting Q&A: Mechanistic Insights

Q1: Why does Gestodene Sulfate exhibit poor retention and peak splitting on my standard C18 column? The Causality: Gestodene sulfate possesses a sulfate moiety with a pKa < 1, meaning it remains permanently ionized across the entire working pH range of standard silica columns (pH 2–8). This permanent negative charge causes electrostatic repulsion from the hydrophobic stationary phase, leading to elution near the void volume. Furthermore, the presence of the sodium counter-ion creates secondary equilibria on the column, resulting in peak splitting. The Solution: You must introduce an apparent ion-pairing mechanism. Utilizing a volatile buffer like 1 provides the ammonium cation ( NH4+​ ), which acts as a dynamic ion-pairing agent, neutralizing the sulfate's charge and enhancing hydrophobic retention[1]. Alternatively, ammonium sulfate can be used if MS compatibility is not required[2].

Q2: How do I optimize the mobile phase for LC-MS/MS compatibility without sacrificing chromatographic resolution? The Causality: Non-volatile buffers like phosphate or heavy alkyl sulfonates provide excellent resolution for salts but will rapidly foul a mass spectrometer source and cause severe ion suppression. The Solution: Transition to a volatile buffer system. A mobile phase consisting of 10 mM ammonium acetate in water (pH 7.0) paired with methanol or acetonitrile is optimal[1]. Methanol often provides better solubility and peak shape for sulfated steroids compared to acetonitrile, as it facilitates better solvation of the polar sulfate group while maintaining MS compatibility.

Q3: What is the optimal detection strategy for this compound? The Causality: Gestodene contains a conjugated Δ4 -3-ketone (enone) system in its steroid nucleus. The Solution: For UV detection, this enone system exhibits a strong absorption maximum, making3 highly effective[3]. For LC-MS/MS, the sulfate group makes the molecule highly amenable to Electrospray Ionization in negative mode (ESI-). The intact steroid sulfate is typically detected using the base peak of the [M−H]− precursor ion[4].

Q4: How can I prevent on-column degradation of the sulfate group? The Causality: Steroid sulfates are susceptible to hydrolysis (desulfation) under highly acidic conditions and elevated temperatures. The Solution: Avoid mobile phases with high concentrations of strong acids (e.g., 0.1% TFA). Stick to milder modifiers like 0.1% formic acid or neutral buffers (pH 6-7). Keep the column compartment temperature moderate (30°C–40°C) to minimize thermal degradation kinetics.

II. Method Development Logic & Workflows

G Start Gestodene Sulfate HPLC Optimization Q1 Primary Detection Mode? Start->Q1 UV UV Detection (237 nm) Q1->UV MS LC-MS/MS (ESI Negative Mode) Q1->MS Buffer1 Phosphate / Sulfate Buffer (High Ionic Strength) UV->Buffer1 Buffer2 Ammonium Acetate (Volatile, 10 mM, pH 7) MS->Buffer2 Col Column Selection: Phenyl-Hexyl or SPP C18 Buffer1->Col Buffer2->Col

Fig 1: Decision tree for optimizing Gestodene Sulfate HPLC based on detection requirements.

III. Quantitative Data & Optimization Parameters

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystemConcentrationpH RangeMS Compatible?Retention Impact on Gestodene Sulfate
Ammonium Acetate 10 mM6.8 - 7.2Yes Excellent (Dynamic ion-pairing, sharp peaks)
Formic Acid 0.1% (v/v)~2.7Yes Moderate (Risk of partial desulfation over time)
Ammonium Sulfate 20 mM5.0 - 6.0NoExcellent (Strong ion-pairing, UV only)
Phosphate Buffer 25 mM2.5 - 7.0NoGood (Causes severe MS source fouling)
Table 2: Optimized UHPLC Gradient Profile (LC-MS/MS)

Self-Validating Note: This gradient includes a high-organic wash step (6.0 - 8.0 min) to ensure strongly bound matrix phospholipids are eluted, preventing carryover in subsequent runs.

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄OAc)% Mobile Phase B (Methanol)
0.00.48020
1.00.48020
5.00.41090
6.00.40100
8.00.40100
8.10.48020
10.00.48020

IV. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Gestodene Sulfate

To accurately quantify gestodene sulfate from biological matrices, the sodium counter-ion and matrix interferences must be removed. We recommend using a5[5].

Step-by-Step Methodology:

  • Conditioning: Pass 2.0 mL of 100% Methanol through the HLB cartridge, followed by 2.0 mL of LC-grade Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Dilute 200 µL of plasma/serum with 200 µL of 2% phosphoric acid (to disrupt protein binding). Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2.0 mL of 5% Methanol in Water to remove polar interferences and exchange the sodium salts.

  • Drying: Apply maximum vacuum (approx. 15 inHg) for 5 minutes to dry the sorbent bed completely.

  • Elution: Elute the gestodene sulfate using 2.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

SPE Cond 1. Condition MeOH -> H2O Load 2. Load Sample + Acid Cond->Load Wash 3. Wash 5% MeOH Load->Wash Elute 4. Elute 100% MeOH Wash->Elute Recon 5. Reconstitute Mobile Phase Elute->Recon

Fig 2: Step-by-step Solid-Phase Extraction (SPE) workflow for sulfated steroids.

Protocol 2: LC-MS/MS Analytical Run

System Setup & Validation:

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 1.7 µm). The phenyl stationary phase offers alternative π−π selectivity that complements hydrophobic retention for the steroid core[4].

  • Temperature Control: Set the column oven to 35°C. Causality: This reduces mobile phase viscosity for UHPLC pressures without risking thermal desulfation.

  • Equilibration: Pump the initial gradient conditions (80% A / 20% B) for at least 15 column volumes to ensure the ammonium acetate fully saturates the stationary phase for consistent ion-pairing.

  • System Suitability Test (SST): Inject a known standard of Gestodene Sulfate (e.g., 50 ng/mL). Verify that the peak asymmetry (Tailing Factor) is between 0.9 and 1.2.

  • Blank Validation: Inject a solvent blank immediately after the highest calibration standard. The peak area in the blank must be <5% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.

V. References

  • Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids Source: PubMed / NIH URL:2

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE Source: ResearchGate URL:3

  • Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS Source: PMC / NIH URL:1

  • Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes Source: Analytical Chemistry / ACS Publications URL:4

  • Simultaneous Analysis of Free Steroids and Sulfate Conjugates by Solid-Phase Extraction and LC-MS/MS Source: United Chemical Technologies (UCT) URL:5

Sources

Technical Support Center: Troubleshooting Gestodene Sulfate Sodium Salt in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected cytotoxicity or poor cell viability when working with synthetic steroid conjugates.

Gestodene is a highly potent third-generation progestin[1]. However, working with its Sulfate Sodium Salt derivative introduces unique biochemical variables. Unlike the lipophilic parent compound, this hydrophilic salt relies on specific cellular machinery to become active and can trigger off-target metabolic disruptions at supraphysiological doses.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your viability issues and provide self-validating protocols to ensure your data is robust and mechanistically sound.

Part 1: Diagnostic Workflow for Cytotoxicity

Before altering your assay parameters, it is critical to systematically isolate the root cause of the cell death. Follow this diagnostic logic tree to determine if the issue is chemical, metabolic, or receptor-mediated.

TroubleshootingWorkflow Start Poor Cell Viability Observed CheckSolubility 1. Assess Sulfatase Activity (Does cell express STS?) Start->CheckSolubility CheckVehicle 2. Check Osmotic Stress (High salt load >10mM?) CheckSolubility->CheckVehicle CheckDose 3. Evaluate Dose Range (>5 µM triggers CYP3A4 block) CheckVehicle->CheckDose CheckReceptor 4. Test Target Specificity (PR vs GR Cross-talk) CheckDose->CheckReceptor

Figure 1: Stepwise troubleshooting workflow for identifying the root cause of Gestodene cytotoxicity.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing acute cell death within 24-48 hours of applying Gestodene Sulfate Sodium Salt, even though Gestodene is a pro-survival hormone in my cell line?

The Causality: You are likely encountering an issue with cellular bioavailability and enzymatic conversion. Gestodene Sulfate Sodium Salt is a hydrophilic conjugate[2][3]. Steroid sulfates generally cannot bind efficiently to nuclear Progesterone Receptors (PR) due to the bulky, charged sulfate group. To become active, the sulfate moiety must be cleaved by cellular Steroid Sulfatase (STS) . If your specific in vitro cell line lacks sufficient STS expression, the active parent Gestodene is never released. Consequently, the cells do not receive the expected PR-mediated survival signals. Furthermore, applying high micromolar concentrations of the salt to compensate for this lack of activity can induce severe osmotic stress and non-specific membrane toxicity.

Q2: My cells express STS, but I still observe dose-dependent toxicity at concentrations above 5 µM. What is causing this?

The Causality: At supraphysiological doses, Gestodene acts as a potent, mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4 [4]. The half-maximal inhibitory concentration (IC50) for this action is approximately 5.0 µM[1]. In metabolically active cell lines (such as HepG2 or primary hepatocytes), blocking CYP3A4 halts the clearance of endogenous cellular waste and lipid byproducts. This metabolic blockade leads to the intracellular accumulation of toxic metabolites, resulting in oxidative stress and subsequent apoptosis.

Q3: Could Gestodene be cross-reacting with other receptors to induce apoptosis?

The Causality: Yes. While Gestodene is the most potent oral contraceptive progestogen currently used (requiring only 30–40 µ g/day in vivo)[1], it is not perfectly selective. It possesses a relatively high affinity for the Glucocorticoid Receptor (GR) —approximately 27% of the affinity of the potent corticosteroid dexamethasone[1]. In GR-sensitive cell lines (e.g., certain lymphoid, osteoblast, or breast cancer lines), high concentrations of Gestodene will activate GR signaling, which is a well-documented trigger for cell cycle arrest and apoptosis.

Q4: Are there any toxic metabolites of Gestodene I should be aware of?

The Causality: Gestodene is biotransformed in target organs into A-ring reduced derivatives, specifically 3beta,5alpha-tetrahydrogestodene and 3alpha,5alpha-tetrahydrogestodene[5][6]. Interestingly, these tetrahydro metabolites possess weak intrinsic estrogenic activity and can bind to Estrogen Receptor-alpha (ERα)[5][6]. If your cell line is highly sensitive to estrogenic fluctuations, the accumulation of these metabolites could disrupt normal cellular proliferation, leading to erratic viability readouts.

Part 3: Mechanistic Pathway Analysis

To visualize how high concentrations of Gestodene Sulfate Sodium Salt bypass intended physiological pathways and trigger cell death, refer to the interaction map below.

GestodenePathway Gestodene Gestodene Sulfate Sodium Salt STS Steroid Sulfatase (Hydrolysis) Gestodene->STS Cleavage Apoptosis Cytotoxicity & Apoptosis Gestodene->Apoptosis High Salt Osmotic Stress ActiveG Active Gestodene STS->ActiveG Bioactivation CYP3A4 CYP3A4 Enzyme (Inhibition at >5 µM) ActiveG->CYP3A4 IC50 = 5.0 µM GR Glucocorticoid Receptor (Off-target Activation) ActiveG->GR Supraphysiological Doses Metabolism Altered Steroid Metabolism CYP3A4->Metabolism Metabolic Blockade GR->Apoptosis Stress Response Metabolism->Apoptosis Toxic Accumulation

Figure 2: Mechanistic pathways highlighting off-target Gestodene interactions causing cytotoxicity.

Part 4: Quantitative Pharmacological Profile

When designing your dose-response curves, you must respect the pharmacological limits of the parent compound. Exceeding these thresholds guarantees off-target toxicity.

Target / ParameterValue / AffinityMechanistic ImplicationReference
CYP3A4 Inhibition (IC50) 5.0 µMDoses >5 µM will cause severe metabolic toxicity in hepatic models.[1]
5α-reductase Inhibition 14.5% at 0.1 µM; 45.9% at 1.0 µMAlters endogenous androgen metabolism in vitro.[1]
Glucocorticoid Receptor (GR) ~27% of DexamethasoneTriggers off-target apoptosis in GR-sensitive cell lines at high doses.[1]
Estrogen Receptor (ERα) Weak (via metabolites)Tetrahydrogestodene metabolites act as selective ERα agonists.[5][6]
Plasma Protein Binding 98% (64% SHBG, 34% Albumin)In serum-free media, the free fraction of the drug increases 50-fold, drastically increasing toxicity.[1]

Part 5: Self-Validating Experimental Protocol

To prove whether your cell viability drop is due to classical PR signaling, GR cross-talk, or non-specific chemical toxicity, you must employ a Self-Validating Target Specificity Assay . This protocol uses receptor antagonists and multiplexed readouts to establish an internal chain of causality.

Protocol: Multiplexed Target-Specificity and Viability Assay

Step 1: Cell Synchronization and Seeding

  • Action: Seed cells at an optimized density (e.g., 10,000 cells/well in a 96-well plate) using media supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).

  • Causality: Standard FBS contains endogenous hormones (progesterone, cortisol, estrogens) that will compete with Gestodene for receptor binding. Charcoal stripping removes these lipophilic hormones, lowering the background noise and sensitizing the cells to your treatment.

Step 2: Receptor Antagonist Pre-Treatment

  • Action: Divide your plate into three pre-treatment zones.

    • Zone A: Vehicle control (0.1% sterile H₂O or PBS).

    • Zone B: Pre-treat with 1 µM Mifepristone (RU486) - a potent PR/GR antagonist.

    • Zone C: Pre-treat with 1 µM Ketoconazole - a CYP3A4 inhibitor.

  • Causality: This is the core of the self-validating system. If Gestodene induces cell death in Zone A, but viability is rescued in Zone B, the toxicity is receptor-mediated (PR or GR). If viability is worse in Zone C, the toxicity is likely due to the parent compound accumulating because its metabolic clearance is blocked.

Step 3: Gestodene Sulfate Sodium Salt Administration

  • Action: Prepare your stock solution in sterile H₂O or physiological saline. Do not use DMSO. Apply a logarithmic dose curve (0.1 nM, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM).

  • Causality: The primary advantage of the "Sulfate Sodium Salt" form is its aqueous solubility. Using DMSO is unnecessary and introduces confounding solvent toxicity. Keeping the maximum dose at 10 µM brackets the CYP3A4 IC50 (5.0 µM)[1], allowing you to observe the exact inflection point where metabolic toxicity begins.

Step 4: Multiplexed Readout (48 Hours Post-Treatment)

  • Action: Do not rely solely on metabolic dyes like MTT, as CYP3A4/reductase inhibition by Gestodene[1][4] can artificially skew mitochondrial dye reduction. Instead, use a multiplexed approach:

    • Measure ATP content (e.g., CellTiter-Glo) to assess absolute cell viability.

    • Measure Caspase-3/7 cleavage (fluorometric) in the same well to detect active apoptosis.

  • Causality: This distinguishes between cytostatic effects (cells stop dividing due to PR signaling, showing low ATP but no Caspase activity) and cytotoxic effects (cells are actively dying from GR-mediated stress or metabolic poisoning, showing high Caspase activity).

References

  • Gestodene - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • In vitro metabolism of gestodene in target organs: formation of A-ring reduced derivatives with oestrogenic activity - PubMed. National Institutes of Health. Available at:[Link]

  • Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC. National Institutes of Health. Available at:[Link]

  • Gestodene | C21H26O2 | CID 3033968 - PubChem. National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Gestodene Sulfate Sodium Salt Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with steroid conjugates. Gestodene Sulfate Sodium Salt (CAS 1259126-61-8) is a highly polar, water-soluble derivative of the potent synthetic progestin, gestodene[1].

While the addition of the sulfate group drastically improves aqueous solubility, it fundamentally alters the molecule's biological and analytical behavior. This guide is designed to explain the causality behind common experimental inconsistencies and provide self-validating protocols to ensure robust, trustworthy data.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why am I seeing highly variable Progesterone Receptor (PR) activation in my cell-based assays when using Gestodene Sulfate?

The Causality: Inconsistent receptor activation is rarely an issue with the compound's purity; it is an artifact of differential metabolism. Gestodene sulfate itself is biologically inactive at the receptor level because the bulky, negatively charged sulfate group creates steric hindrance, preventing the molecule from docking into the hydrophobic ligand-binding domain of the progesterone receptor. However, different cell lines (e.g., MCF-7 vs. COS-1) express highly variable levels of Steroid Sulfatase (STS)[2]. If your specific cell line actively hydrolyzes the sulfate group, it releases free gestodene—a remarkably potent PR agonist[3]. Your assay is likely measuring the unpredictable rate of hydrolysis rather than the activity of the intact conjugate.

Q2: How do I resolve inconsistent LC-MS/MS quantification of Gestodene Sulfate in plasma or cell lysates?

The Causality: Analytical inconsistencies with steroid sulfates almost always stem from premature desulfation during sample preparation or uncorrected matrix effects[4]. Because the sulfate bond is labile under acidic conditions, using standard protein precipitation methods (which often utilize formic or acetic acid) will artificially convert your sulfate back into free gestodene before it ever reaches the mass spectrometer.

Part 2: Quantitative Data Presentation

To design effective experiments, you must account for the physicochemical differences between the parent compound and its sulfated salt.

PropertyFree GestodeneGestodene Sulfate Sodium SaltExperimental Impact
Molecular Weight 310.43 g/mol [5]412.47 g/mol [1]Requires distinct MRM transitions in LC-MS/MS.
Aqueous Solubility Low (Requires DMSO/EtOH)[3]High (Water-soluble salt)Sulfate eliminates the need for organic co-solvents in culture media.
Receptor Affinity High (PR Agonist)[3]Negligible (Steric hindrance)Biological activity depends entirely on sample hydrolysis rates[2].
Chemical Reactivity Contains alkyne group[3]Contains alkyne groupBoth can undergo CuAAC "click" chemistry for fluorescent tagging[3].
Stability Stable in standard mediaLabile in acidic conditionsRequires strict pH 7.4 buffering during analytical extraction.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be capable of alerting the researcher if an artifact occurs. The following methodologies integrate internal validation checkpoints.

Methodology 1: Receptor Binding & Activation Assay with Sulfatase Control

To accurately measure the true biological activity of Gestodene Sulfate, you must control for enzymatic degradation.

  • Cell Seeding: Seed target cells (e.g., MCF-7) in 96-well plates and culture until 80% confluent.

  • Enzyme Inhibition (The Causal Fix): Pre-treat the cells with 10 µM STX64 (a potent steroid sulfatase inhibitor) for 2 hours prior to compound addition. This isolates the activity of the intact sulfate conjugate.

  • Compound Incubation: Add Gestodene Sulfate Sodium Salt (titrated from 0.1 nM to 1 µM) in serum-free media.

  • Self-Validating Control: In a parallel plate containing only media and the compound (no cells), incubate under identical conditions (37°C, 24 hours).

  • Readout: Measure PR-mediated gene transcription (e.g., via a luciferase reporter assay).

  • Validation Checkpoint: Analyze the cell-free control media via LC-MS/MS. If the analysis shows >5% conversion to free gestodene, spontaneous non-enzymatic hydrolysis has occurred. The system invalidates itself, prompting you to prepare fresh media or reduce the incubation time.

G GS Gestodene Sulfate (Inactive) STS Steroid Sulfatase (STS) (Variable in Cell Lines) GS->STS Hydrolysis PR Progesterone Receptor (PR) Activation GS->PR Steric Hindrance FreeG Free Gestodene (Active Progestin) STS->FreeG FreeG->PR High Affinity Binding Gene Gene Transcription (Variable Output) PR->Gene

Gestodene sulfate metabolism and subsequent progesterone receptor activation pathway.

Methodology 2: Validated LC-MS/MS Sample Preparation

Standard acidic extractions will destroy Gestodene Sulfate. Use this neutral extraction method to preserve the analyte.

  • Internal Standard Spiking: Prepare calibration standards of Gestodene Sulfate. Spike all samples and standards with Gestodene-D6 (stable isotope internal standard) to a final concentration of 10 ng/mL[4].

  • Matrix Buffering: Dilute 100 µL of biological sample (plasma/lysate) with 100 µL of ice-cold 50 mM Ammonium Bicarbonate buffer (pH 7.4). Causality: This neutralizes endogenous acids that cause desulfation.

  • Protein Precipitation: Add 600 µL of ice-cold 100% Methanol (Strictly avoid Formic/Acetic acid).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use a mobile phase gradient of Water/Methanol containing 10 mM Ammonium Acetate to maintain a neutral pH during chromatography.

  • Validation Checkpoint: Monitor the peak area of the Gestodene-D6 internal standard[4]. If the recovery of the internal standard in biological matrices drops by >15% compared to neat solvent, uncorrected ion suppression is occurring. The assay invalidates itself, requiring you to switch to Solid Phase Extraction (SPE).

Workflow Start Inconsistent LC-MS/MS Data CheckPH Check Extraction Buffer pH Start->CheckPH Acidic pH < 7.0 (Acidic) CheckPH->Acidic Neutral pH 7.4 (Neutral) CheckPH->Neutral FixPH Adjust Buffer to pH 7.4 Prevent Desulfation Acidic->FixPH CheckIS Check Internal Standard Neutral->CheckIS FixPH->CheckIS AddIS Spike Gestodene-D6 Correct Matrix Effects CheckIS->AddIS Valid Validated Quantification AddIS->Valid

Step-by-step troubleshooting workflow for resolving LC-MS/MS quantification errors.

Sources

Technical Support Center: Optimizing pH for Gestodene Sulfate Sodium Salt Stability and Activity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Gestodene Sulfate Sodium Salt . As a highly potent synthetic progestin derivative, Gestodene is widely utilized in contraceptive formulations and hormone replacement research. However, its sulfated metabolite—which acts as a hydrophilic circulating reservoir—presents unique handling challenges in vitro[1].

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the causality behind pH-dependent degradation, and implement self-validating protocols for receptor binding assays.

Section 1: Core Principles & Causality (FAQs)

Q1: Why is pH the most critical variable when handling Gestodene Sulfate Sodium Salt in aqueous solutions? A: Gestodene sulfate contains a sulfate ester bond that is highly sensitive to the concentration of hydrogen ions. At low pH (< 3.0), the molecule undergoes rapid acid-catalyzed hydrolysis. This chemical cleavage removes the sulfate group, yielding free gestodene and inorganic sulfate[2]. Conversely, in biological matrices, endogenous steroid sulfatases (STS) can enzymatically cleave this bond. Maintaining a highly alkaline pH (e.g., pH 11.0) during storage chemically stabilizes the ester bond and denatures trace arylsulfatases, effectively halting both chemical and enzymatic degradation[2].

Q2: How does an improper pH impact intracellular receptor binding assays? A: Free gestodene is a potent ligand with a high affinity for the progesterone receptor (PR)[3]. However, its sulfated form is biologically inactive at the receptor level and must be desulfated to exert progestational activity[1]. If your assay buffer becomes too acidic, unintended chemical hydrolysis will convert the inactive sulfate reservoir into active free gestodene. This premature conversion artificially spikes PR binding kinetics, leading to false-positive activity profiles and skewed dose-response curves for the sulfate salt.

Q3: Why do we use TEDLM buffer for PR binding assays instead of standard PBS? A: Standard PBS lacks the necessary components to protect both the steroid sulfate and the delicate intracellular receptors during homogenization. TEDLM buffer (Tris-HCl, EDTA, Dithiothreitol, Leupeptin, and Sodium Molybdate) provides a self-validating, protective environment[3]. Tris-HCl maintains a strict physiological pH of 7.4. Sodium molybdate is critical as it stabilizes the unactivated steroid receptor complex, preventing conformational changes that cause a loss of ligand-binding affinity. Simultaneously, EDTA and leupeptin inhibit metalloproteases and serine proteases, respectively, ensuring receptor integrity.

Section 2: Quantitative Data & Troubleshooting

If you are observing inconsistent receptor binding affinities or unexpected progestational activity from your sulfate salt stock, consult the pH integrity matrix below to identify potential points of failure in your workflow.

Table 1: pH Conditions and Gestodene Sulfate Integrity
pH RangeEnvironmental ConditionChemical Stability of Ester BondEnzymatic Stability (STS Activity)Recommended Application / Consequence
< 3.0 Highly AcidicPoor (Rapid Hydrolysis)InhibitedAvoid. Causes unintended deconjugation to free gestodene.
7.4 PhysiologicalModerateVulnerableAssays. Optimal for receptor binding; requires STS inhibitors.
8.5 - 9.0 Mildly AlkalineExcellentPartially InhibitedWorking Stocks. Suitable for short-term benchtop handling.
11.0 Highly AlkalineExcellentFully InhibitedLong-term Storage. Prevents autohydrolysis and blocks enzymes.

Section 3: Validated Experimental Protocols

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions (pH 11.0)

Causality: To prevent autohydrolysis and neutralize trace environmental sulfatases, stock solutions must be prepared in a highly alkaline environment before dilution into physiological assay buffers.

  • Weighing: Accurately weigh the required mass of Gestodene Sulfate Sodium Salt using a microbalance.

  • Buffer Preparation: Prepare a 50 mM Glycine-NaOH buffer and adjust the pH to exactly 11.0 at room temperature. (Note: Avoid using unbuffered ultrapure water, as dissolved atmospheric CO₂ will rapidly lower the pH and initiate slow hydrolysis).

  • Dissolution: Dissolve the Gestodene Sulfate powder in the pH 11.0 buffer to create a 10 mM master stock. Vortex gently until completely clear.

  • Storage: Aliquot the solution into sterile, amber microcentrifuge tubes to prevent UV-induced degradation. Store at -20°C.

  • Self-Validation Step: After the first freeze-thaw cycle, sacrifice one aliquot to measure the pH using a micro-probe. The pH must remain > 10.0 to guarantee ester bond integrity. If the pH has dropped, discard the batch and prepare fresh buffer.

Protocol B: pH Optimization for PR Binding Assays (pH 7.4)

Causality: For intracellular receptor binding assays, the environment must mimic physiological conditions while protecting the receptor proteins and the steroid sulfate from degradation.

  • TEDLM Buffer Preparation: Prepare chilled TEDLM buffer consisting of 20 mM Tris–HCl (pH 7.4 at 4°C), 1.5 mM EDTA, 0.25 mM dithiothreitol (DTT), 10 µg/ml leupeptin, and 10 mM sodium molybdate[3]. Keep on ice.

  • Tissue Homogenization: Homogenize target tissues/cells in the chilled TEDLM buffer at a 1:6 (w/v) ratio using three 10-second bursts. Centrifuge at 180,000 × g for 1 hour at 2°C to isolate the cytosol[3].

  • Inhibitor Supplementation: If endogenous sulfatases are present in your cell line, supplement the cytosol extract with a specific STS inhibitor (e.g., STX64) to prevent enzymatic conversion to free gestodene during the assay.

  • Stock Dilution: Immediately prior to the assay, dilute the pH 11.0 Gestodene Sulfate stock directly into the TEDLM-cytosol mixture. The high buffering capacity of the 20 mM Tris-HCl will rapidly neutralize the alkaline stock to the target physiological pH of 7.4 without risking transient acidification.

Section 4: Mechanistic Visualization

The following diagram illustrates the pH-dependent pathways of Gestodene Sulfate Sodium Salt, highlighting how environmental conditions dictate its structural fate and biological utility.

Gestodene_pH_Pathway GS Gestodene Sulfate Sodium Salt Acid Acidic Environment (pH < 3.0) GS->Acid Physio Physiological Buffer (pH 7.4) GS->Physio Alk Alkaline Storage (pH 11.0) GS->Alk Hydro Acid-Catalyzed Hydrolysis Acid->Hydro Receptor Receptor Binding Assay (TEDLM Buffer) Physio->Receptor Stable Stable Reservoir (Inhibits Sulfatases) Alk->Stable FreeG Free Gestodene (Active Progestin) Hydro->FreeG Stable->Physio Dilute prior to assay

Caption: pH-dependent structural fate of Gestodene Sulfate: from stable alkaline storage to active hydrolysis.

Section 5: References

  • The oestrogenic effects of gestodene, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites Source: Journal of Endocrinology URL:

  • Pseudomonas aeruginosa arylsulfatase: A purified enzyme for the mild hydrolysis of steroid sulfates Source: ResearchGate (Rapid Communications in Mass Spectrometry) URL:

  • The steroid sulfate axis and its relationship to maternal behaviour and mental health Source: Journal of Molecular Endocrinology (Bioscientifica) URL:

Sources

Validation & Comparative

Comparative Guide: Gestodene Antibody Specificity and Cross-Reactivity with Gestodene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of the synthetic progestin gestodene in biological matrices is critical for pharmacokinetic profiling and environmental monitoring. However, immunoassays are inherently susceptible to interference from structurally similar endogenous steroids and phase II metabolites[1]. This guide objectively compares the performance of highly specific anti-gestodene antibodies against alternative analytical methods, focusing specifically on their cross-reactivity with Gestodene Sulfate Sodium Salt , a major conjugated metabolite.

Mechanistic Causality: The Structural Basis of Antibody Specificity

To understand why certain antibodies cross-react with sulfate metabolites while others do not, we must examine the immunogen design. Small steroid molecules like gestodene are non-immunogenic haptens and must be conjugated to a carrier protein (e.g., Bovine Serum Albumin) to elicit an immune response.

The industry standard for generating highly specific gestodene antibodies utilizes a gestodene-3-O-(carboxymethyl)oxime-BSA conjugate[2].

  • The Causality of Epitope Presentation: By anchoring the hapten at the C3 position of the steroidal A-ring, the immune system is forced to recognize the exposed D-ring. The D-ring houses the unique 17α-ethinyl and 17β-hydroxy groups, which become the primary binding epitopes for the resulting paratope.

  • Steric Hindrance of the Sulfate Salt: Gestodene Sulfate Sodium Salt features a bulky, highly electronegative sulfate group attached at the 17β-hydroxy position. When this sulfated metabolite attempts to enter the antibody's binding pocket, it encounters severe steric clash and electrostatic repulsion. Consequently, antibodies raised against 3-CMO conjugates exhibit negligible cross-reactivity with gestodene sulfate[3].

Mechanism Ab Anti-Gestodene Antibody (3-CMO Conjugate) Gest Gestodene (Exposed 17β-OH) Ab->Gest Epitope Match Sulf Gestodene Sulfate (Bulky 17β-Sulfate) Ab->Sulf Epitope Mismatch Bind High Affinity Binding (100% Reactivity) Gest->Bind Clash Steric Clash / Repulsion (<0.1% Reactivity) Sulf->Clash

Mechanistic basis for differential antibody recognition of Gestodene vs. its sulfate metabolite.

Comparative Performance Analysis

When designing a bioanalytical workflow, researchers must choose between different immunoassay clones or orthogonal techniques like LC-MS/MS[4]. Below is an objective comparison of how these alternatives handle the presence of Gestodene Sulfate Sodium Salt.

Table 1: Analytical Specificity and Cross-Reactivity Profiles
Analyte / InterferentMonoclonal Antibody (3-CMO)Polyclonal Antiserum (3-CMO)LC-MS/MS (Gold Standard)
Gestodene 100%100%Distinct m/z (No Interference)
Gestodene Sulfate Sodium Salt < 0.01% < 0.1% Distinct m/z (No Interference)
Levonorgestrel < 1.0%5.0%Resolved by Chromatography
Cortisol < 0.01%< 0.03%Distinct m/z
Estradiol / Progesterone < 0.01%< 0.03%Distinct m/z

Data Interpretation: Both monoclonal and polyclonal antibodies raised against the 3-CMO conjugate successfully reject the sulfate metabolite[2],[3]. However, polyclonal antisera exhibit slightly higher cross-reactivity with closely related non-sulfated progestins (like levonorgestrel) due to the heterogeneous nature of the antibody pool. If total gestodene (parent + metabolites) must be measured via ELISA, the sample requires prior enzymatic hydrolysis (e.g., using sulfatase) to cleave the conjugate before analysis[5].

Self-Validating Experimental Protocol

To empirically verify the cross-reactivity of a specific antibody lot with Gestodene Sulfate Sodium Salt, utilize the following self-validating competitive ELISA methodology.

Phase 1: Plate Sensitization & Blocking
  • Action: Coat 96-well microtiter plates with 100 µL/well of goat anti-rabbit IgG (1 µg/mL). Incubate overnight at 4°C, wash, and block with 1% BSA in PBS for 2 hours.

  • Causality & Rationale: Direct coating of small steroid antibodies often denatures their binding pockets. Pre-coating with a secondary capture antibody ensures the primary anti-gestodene antibody is oriented uniformly, maximizing paratope availability and minimizing intra-assay variability.

Phase 2: Competitive Displacement
  • Action: Add 50 µL of Gestodene Sulfate Sodium Salt standards (0, 0.1, 1, 10, 100, 1000 ng/mL) in triplicate. Immediately add 50 µL of Gestodene-HRP tracer and 50 µL of the primary anti-Gestodene antibody. Incubate for 1 hour at room temperature.

  • Causality & Rationale: The unlabeled sulfate metabolite and the HRP-labeled parent drug must compete simultaneously for limited antibody binding sites. A simultaneous incubation prevents the avidity bias that inherently skews results in sequential setups.

Phase 3: Stringent Washing
  • Action: Aspirate the wells and wash 4 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Causality & Rationale: Tween-20 disrupts weak, non-specific hydrophobic interactions. Removing unbound tracer is critical; any residual HRP will artificially inflate the optical density, masking the true displacement curve.

Phase 4: Signal Development & System Validation
  • Action: Add 100 µL TMB substrate, incubate for 15 minutes in the dark, stop the reaction with 50 µL 1M H₂SO₄, and read the optical density (OD) at 450 nm.

  • System Validation (Trustworthiness): The assay run is only mathematically valid if:

    • Maximum binding ( B0​ ) OD > 1.0

    • Non-Specific Binding (NSB) OD < 0.05

    • Intra-assay Coefficient of Variation (CV) across triplicates is < 10%.

Phase 5: Cross-Reactivity Calculation

Calculate the IC50​ (the concentration inhibiting 50% of maximum tracer binding) for both the parent Gestodene and the Sulfate Salt. Formula: % Cross-Reactivity = (IC50 of Gestodene / IC50 of Gestodene Sulfate) × 100

Workflow Step1 1. Microplate Coating (Anti-Rabbit IgG) Step2 2. Competitive Binding Tracer vs. Gestodene Sulfate Step1->Step2 Step3 3. Stringent Washing (Removes Unbound Steroids) Step2->Step3 Step4 4. Substrate Addition (TMB Incubation) Step3->Step4 Step5 5. Optical Quantification (OD 450nm Measurement) Step4->Step5

Competitive ELISA workflow for evaluating Gestodene antibody cross-reactivity.

References

  • Development and application of a radioimmunoassay of the new progestagen gestodene - PubMed.
  • Application Notes: Radioimmunoassay for Gestodene Quantification in Biological Samples - Benchchem.
  • A high resolution LC–MS targeted method for the concomitant analysis of 11 contraceptive progestins... - ICR.
  • False Positive Drug Results by ELISA Associated with Enzymatic Hair Digestion - Juniper Publishers.
  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Progestins, synthetic analogs of the natural hormone progesterone, are fundamental components of hormonal contraceptives and hormone replacement therapies. Their primary therapeutic action involves mimicking the effects of progesterone on the reproductive system, principally by inhibiting ovulation, altering cervical mucus to impede sperm penetration, and modifying the endometrium to prevent implantation.[1][2] The evolution of progestin chemistry has led to the development of distinct "generations" of these compounds, each designed to optimize therapeutic efficacy while minimizing off-target effects.

Gestodene, a third-generation progestin, emerged from efforts to enhance potency and reduce the androgenic side effects associated with earlier progestins like levonorgestrel (a second-generation progestin).[3][4] This guide provides a comprehensive comparative analysis of gestodene and other key progestins, focusing on their structural and mechanistic differences, pharmacokinetic profiles, and receptor binding affinities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions in their research and development endeavors.

Structural and Mechanistic Comparison

The biological activity of a progestin is intrinsically linked to its molecular structure. Gestodene is a 19-nortestosterone derivative, structurally related to levonorgestrel.[5][6] However, a key distinction lies in the presence of a double bond between C15 and C16 in gestodene's steroid backbone. This structural alteration significantly influences its interaction with steroid receptors and its metabolic fate.

Mechanism of Action

Like other progestins used in contraception, gestodene's primary mechanism of action is the suppression of ovulation. It achieves this by inhibiting the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This prevents the maturation and release of an oocyte. Additionally, gestodene increases the viscosity of cervical mucus, creating a barrier to sperm, and alters the endometrium to make it unreceptive to implantation.[1][2]

Signaling Pathway Overview

The cellular effects of progestins are mediated through their interaction with intracellular steroid receptors, primarily the progesterone receptor (PR) and, to varying degrees, the androgen receptor (AR), estrogen receptor (ER), and others. This cross-reactivity is a critical determinant of a progestin's side-effect profile.

Progestin_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Progestin Progestin (e.g., Gestodene) PR Progesterone Receptor (PR) Progestin->PR Binds AR Androgen Receptor (AR) Progestin->AR Binds (Cross-reactivity) HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PRE Progesterone Response Element PR->PRE Binds to AR->HSP Dissociates from ARE Androgen Response Element AR->ARE Binds to Transcription Gene Transcription PRE->Transcription Regulates ARE->Transcription Regulates

Caption: Generalized progestin signaling pathway.

Comparative Receptor Binding and Activity

The clinical profile of a progestin is largely defined by its binding affinity and activity at various steroid receptors. Gestodene exhibits high affinity for the progesterone receptor, which accounts for its high progestational potency.[3]

ProgestinRelative Binding Affinity for Progesterone Receptor (PR)Relative Binding Affinity for Androgen Receptor (AR)Estrogenic Activity (ERα)
Progesterone100%LowNone
LevonorgestrelHighModerateAgonist[7]
Gestodene Very HighLow to ModerateAgonist[7]
Desogestrel (3-keto-desogestrel)Very HighLowNone Detected[7]
DrospirenoneModerateAntagonisticNone Detected[7]
Norethisterone AcetateModerateModerateAgonist[7]

This table provides a qualitative summary based on available literature. Specific quantitative values can vary depending on the assay system used.

Notably, gestodene, along with levonorgestrel and norethisterone acetate, has been shown to bind to and act as an agonist at the estrogen receptor α (ERα).[7] In contrast, none of the tested progestins displayed binding to ERβ.[7] While the clinical significance of this ERα agonism is still under investigation, it highlights a key difference between various progestins.

Furthermore, studies have demonstrated that gestodene and levonorgestrel are potent activators of androgen receptor-dependent gene expression.[8] The androgenic activity of 19-nortestosterone-derived progestins is a well-documented consideration in their clinical use.[8]

Comparative Pharmacokinetics and Metabolism

The pharmacokinetic properties of a progestin, including its absorption, distribution, metabolism, and excretion, are crucial for its clinical efficacy and tolerability.

ProgestinBioavailabilityHalf-lifeProtein BindingActive Metabolites
Gestodene High[5]Similar to levonorgestrelExtensively to SHBG and albumin[5]No (active in its original form)[6]
LevonorgestrelHigh~24-32 hoursPrimarily to SHBG and albuminYes (e.g., 5α-reduced metabolites)
Desogestrel~76%~30 hoursPrimarily to SHBG and albuminYes (3-keto-desogestrel)[6]
NorgestimateLow~16-50 hoursPrimarily to albuminYes (levonorgestrel and others)[6]

Gestodene is well-absorbed orally with high bioavailability.[5] Unlike desogestrel and norgestimate, which are prodrugs that require metabolic activation, gestodene is active in its parent form.[6] It is extensively bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and to a lesser extent, albumin.[5] The metabolism of gestodene occurs in the liver, and less than 1% is excreted unchanged in the urine.[5]

Interestingly, when combined with ethinylestradiol in oral contraceptives, both gestodene and the active metabolite of desogestrel (3-keto-desogestrel) accumulate in the serum due to slowed elimination.[9] This is thought to be caused by their binding to SHBG and potential inhibition of metabolic enzymes.[9] Some in vitro data has suggested that gestodene may inhibit the metabolism of ethinylestradiol, but in vivo studies have not consistently supported this finding.[10]

Clinical Considerations and Thromboembolic Risk

A significant area of research and clinical discussion surrounding progestins is their potential association with an increased risk of venous thromboembolism (VTE). Epidemiological studies have suggested that combined oral contraceptives (COCs) containing third-generation progestins, such as gestodene and desogestrel, may be associated with a higher risk of VTE compared to COCs with second-generation progestins like levonorgestrel.[11][12][13] However, the evidence has been conflicting, and some studies have found no significant difference in risk.[11][14]

The absolute risk of VTE in users of newer generation progestins remains low.[12] It is crucial for clinicians and researchers to consider individual patient risk factors for VTE when evaluating contraceptive options.[14] The European Medicines Agency's Pharmacovigilance Risk Assessment Committee (PRAC) has noted that while there is a small increased risk with certain progestins, the overall benefit-risk profile for all combined hormonal contraceptives remains favorable.[14]

Experimental Protocols for Evaluation

To facilitate further research in this area, the following are standardized, step-by-step methodologies for key experiments used to compare progestins.

In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the relative binding affinity (RBA) of test progestins for the progesterone and androgen receptors.

Receptor_Binding_Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Cytosol_Prep 2. Cytosol Preparation Cell_Culture->Cytosol_Prep Incubation 3. Incubation: - Cytosol - Radiolabeled Ligand - Test Progestin Cytosol_Prep->Incubation Separation 4. Separation of Bound/Unbound Ligand Incubation->Separation Quantification 5. Quantification of Radioactivity Separation->Quantification IC50 6. Calculate IC50 Quantification->IC50 RBA 7. Determine RBA IC50->RBA

Caption: Workflow for an in vitro receptor binding assay.

Methodology:

  • Cell Culture and Cytosol Preparation:

    • Culture human breast cancer cells (MCF-7), which endogenously express both PR and AR, under standard conditions.

    • Harvest cells and prepare cytosol fractions by homogenization and ultracentrifugation to isolate the soluble protein fraction containing the receptors.

  • Competitive Binding Assay:

    • Incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]promegestone for PR or [³H]R1881 for AR) with the cytosol preparation in the presence of increasing concentrations of the unlabeled test progestin (e.g., gestodene, levonorgestrel).

    • Include a control with a large excess of the unlabeled ligand to determine non-specific binding.

  • Separation and Quantification:

    • After incubation to equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal adsorption.

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Relative Binding Affinity (RBA) as follows: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a basic pharmacokinetic study in rats to evaluate the absorption and elimination profiles of different progestins.

PK_Study_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., Sprague-Dawley rats) Dosing 2. Progestin Administration (Oral Gavage) Animal_Acclimation->Dosing Blood_Sampling 3. Serial Blood Sampling (Specified Time Points) Dosing->Blood_Sampling Plasma_Processing 4. Plasma Separation and Storage Blood_Sampling->Plasma_Processing LCMS_Analysis 5. LC-MS/MS Analysis of Progestin Concentration Plasma_Processing->LCMS_Analysis PK_Modeling 6. Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Handling and Dosing:

    • Acclimate adult female Sprague-Dawley rats to the housing conditions for at least one week.

    • Administer a single oral dose of the test progestin (e.g., gestodene, desogestrel) dissolved in a suitable vehicle (e.g., corn oil) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Quantify the concentration of the progestin in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Conclusion

Gestodene represents a significant development in progestin pharmacology, offering high progestational potency with a distinct receptor binding profile compared to earlier and some contemporary progestins. Its structural features and pharmacokinetic properties contribute to its clinical efficacy. However, the ongoing discussion regarding its association with thromboembolic risk underscores the importance of continued research and careful consideration of its use in different patient populations. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies, contributing to a deeper understanding of the nuanced differences between these important therapeutic agents.

References

  • Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC. (2017, July 12). National Center for Biotechnology Information. [Link]

  • Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed. (1988, September). PubMed. [Link]

  • A comparison of progestin and androgen receptor binding using the CoMFA technique. (1992, December). Journal of Computer-Aided Molecular Design. [Link]

  • An update on progestins and venous thromboembolism risk: What clinicians need to know - Women's Healthcare. (2017, July 26). Women's Healthcare. [Link]

  • Gestodene: Uses & Dosage | MIMS Philippines. MIMS. [Link]

  • Risks of venous thromboembolism with various hormonal contraceptives - PMC - NIH. (2014, May 13). National Center for Biotechnology Information. [Link]

  • Volume 6, Chapter 24. Metabolic and Endocrinologic Effects of Steroidal Contraception. Globanet. [Link]

  • What is the mechanism of Gestodene? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Gestodene: A review of its pharmacology, potency and tolerability in combined contraceptive preparations | Request PDF - ResearchGate. ResearchGate. [Link]

  • Newer oral contraceptives linked with higher blood clot risk - 2 Minute Medicine. (2015, May 31). 2 Minute Medicine. [Link]

  • Clinical aspects of three new progestogens: desogestrel, gestodene, and norgestimate - PubMed. (1989, September). PubMed. [Link]

  • Combined hormonal contraception and the risk of venous thromboembolism: a guideline. (2017, January). Fertility and Sterility. [Link]

  • Risk of venous thrombosis in users of 3rd vs. 2nd generation combined oral contraceptives. EBM-Guidelines. [Link]

  • Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed. (2004, June 15). PubMed. [Link]

  • Gestodene | C21H26O2 | CID 3033968 - PubChem - NIH. (2007, December 15). PubChem. [Link]

  • Comparative pharmacology of newer progestogens - PubMed. (1996, May). PubMed. [Link]

  • Pharmacokinetics of the new progestogens and influence of gestodene and desogestrel on ethinylestradiol metabolism - PubMed. (1997, May). PubMed. [Link]

  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC. National Center for Biotechnology Information. [Link]

  • Desogestrel, norgestimate, and gestodene: the newer progestins - PubMed. (1995, July). PubMed. [Link]

  • Serum distribution of two contraceptive progestins: 3-ketodesogestrel and gestodene. PubMed. [Link]

  • Gestodene and desogestrel do not have a different influence on concentration profiles of ethinylestradiol in women taking oral contraceptives - Results of isotope dilution mass spectrometry measurements - ResearchGate. (1998, September). ResearchGate. [Link]

Sources

Benchmarking Gestodene Sulfate Sodium Salt: A Comprehensive Guide to Progestogen Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacodynamics, Pharmacokinetics, and Experimental Methodologies

Executive Summary

In the landscape of synthetic progestogens, Gestodene stands out as a highly potent, third-generation 19-nortestosterone derivative. While the free base form of gestodene is widely utilized in combined oral contraceptives, the Gestodene Sulfate Sodium Salt (CAS: 1259126-61-8) serves a distinct and critical role in advanced pharmacokinetic research and drug formulation[1].

As a sulfated conjugate, this sodium salt functions as a highly water-soluble, biologically inactive circulating reservoir. It relies on the enzymatic action of Steroid Sulfatase (STS) to be hydrolyzed into the active free base[2]. This benchmarking guide provides an objective, data-driven comparison of Gestodene Sulfate Sodium Salt against other progestogens, detailing its receptor binding profile, metabolic kinetics, and the self-validating protocols required to study it.

Mechanistic Profiling: The Pharmacokinetic Advantage of Sulfation

The conjugation of progestins with a sulfate group fundamentally alters their physicochemical properties. The free base of gestodene is highly lipophilic, which poses challenges for aqueous formulation and in vitro assays without the use of potentially cytotoxic solvents like DMSO.

By utilizing Gestodene Sulfate Sodium Salt , researchers achieve:

  • Enhanced Aqueous Solubility: The ionized sodium salt drastically improves solubility in physiological buffers, allowing for precise, high-concentration dosing in intravenous pharmacokinetic models.

  • The "Prodrug" Reservoir Effect: In vivo, steroid sulfates bind strongly to serum albumin, significantly extending their circulating half-life compared to unconjugated steroids (10–12 hours vs. 20–30 minutes)[3].

  • Targeted Tissue Activation: The sulfate form remains inactive until it encounters tissues expressing Steroid Sulfatase (STS), an enzyme localized in the endoplasmic reticulum that cleaves the sulfate moiety to release active gestodene[2].

STS_Pathway GSS Gestodene Sulfate Sodium Salt (Inactive Reservoir) STS Steroid Sulfatase (STS Enzyme) GSS->STS Hydrolysis GEST Active Gestodene (Free Base) STS->GEST Cleaves Sulfate PR Progesterone Receptor (PR) Activation GEST->PR High Affinity Binding

Fig 1: Steroid Sulfatase (STS) mediated activation of Gestodene Sulfate into the active progestin.

Pharmacodynamic Benchmarking: Receptor Binding Affinities

Once the sulfate group is cleaved, the active gestodene moiety exhibits a unique pharmacological profile compared to other generations of progestins. It is critical to benchmark gestodene against 2nd-generation (Levonorgestrel), other 3rd-generation (Desogestrel/Etonogestrel), and 4th-generation (Drospirenone) progestins.

Gestodene is defined by an exceptionally high affinity for the Progesterone Receptor (PR) and a distinct anti-mineralocorticoid activity, exhibiting a Relative Binding Affinity (RBA) to the Mineralocorticoid Receptor (MR) of up to 350% compared to aldosterone in specific tissue assays[4]. Unlike desogestrel, which requires hepatic activation, gestodene is active immediately upon desulfation[5].

Table 1: Relative Binding Affinities (RBA) of Active Progestogens

Note: Values are approximate RBAs compiled from competitive radioligand binding assays (Progesterone = 100% for PR; Aldosterone = 100% for MR; Dihydrotestosterone = 100% for AR; Dexamethasone = 100% for GR).

Progestogen (Active Form)GenerationPR AffinityAR AffinityMR AffinityGR Affinity
Gestodene 3rdVery High (~800%)ModerateHigh (~350%) Weak
Etonogestrel (DSG active)3rdVery High (~800%)ModerateNegligibleWeak
Levonorgestrel (LNG)2ndHigh (~300%)HighNegligibleNegligible
Drospirenone (DRSP)4thModerate (~70%)Anti-androgenicAnti-mineralocort.Negligible
Progesterone (Natural)N/A100% (Reference)Very LowHighVery Low

Causality in Clinical Outcomes: The high PR affinity of gestodene allows for ultra-low dose formulations (e.g., 75 µ g/day )[6]. Its moderate AR affinity is clinically offset by its low dosage and the increase in Sex Hormone-Binding Globulin (SHBG) induced by co-administered estrogens, while its MR affinity contributes to reduced water retention compared to older progestins[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out non-specific binding and spontaneous chemical degradation.

Protocol 1: In Vitro Steroid Sulfatase (STS) Conversion Assay (LC-MS/MS)

Purpose: To quantify the enzymatic conversion rate of Gestodene Sulfate Sodium Salt to active gestodene, validating its function as a prodrug reservoir.

Methodology:

  • Substrate Preparation: Dissolve Gestodene Sulfate Sodium Salt in PBS (pH 7.4) to a stock concentration of 10 mM. Rationale: The sodium salt ensures complete dissolution without organic solvents that might denature microsomal enzymes.

  • Microsomal Incubation: Incubate 10 µM of the substrate with human liver microsomes (0.5 mg/mL protein) and a NADPH regenerating system at 37°C.

  • Self-Validating Control (Critical Step): Run a parallel control group pre-treated with 1 µM Irosustat (STX64) , a potent and specific irreversible STS inhibitor[3]. Causality: If gestodene appears in the Irosustat group, it indicates spontaneous chemical hydrolysis rather than true enzymatic STS conversion, invalidating the assay.

  • Quenching: At time points (0, 15, 30, 60 min), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Gestodene-d6). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for the sulfate precursor and the free base product.

Workflow Prep 1. Substrate Incubation (GSS + Human Liver Microsomes) Quench 3. Reaction Quenching (Ice-cold Acetonitrile) Prep->Quench Control 2. Negative Control (+ Irosustat STS Inhibitor) Control->Quench Validates STS Specificity LCMS 4. LC-MS/MS Quantification (MRM Mode) Quench->LCMS Data 5. Pharmacokinetic Profiling (Clearance & Half-life) LCMS->Data

Fig 2: Self-validating LC-MS/MS workflow for quantifying STS-mediated Gestodene Sulfate conversion.

Protocol 2: Competitive Radioligand Receptor Binding Assay (PR/MR)

Purpose: To benchmark the binding affinity of desulfated gestodene against reference progestins.

Methodology:

  • Cytosol Preparation: Isolate cytosol from human myometrial tissue (for PR) or rat kidney (for MR) via ultracentrifugation (105,000 x g) at 4°C[4].

  • Radioligand Incubation: Incubate the cytosol with 2 nM of[³H]-Progesterone (for PR) or [³H]-Aldosterone (for MR) in the presence of increasing concentrations (10⁻¹¹ to 10⁻⁵ M) of unlabeled competitor (Gestodene, Levonorgestrel, or Drospirenone).

  • Separation of Bound vs. Free Ligand: Add Dextran-Coated Charcoal (DCC) suspension, incubate for 10 minutes at 4°C, and centrifuge. Causality: The porous charcoal rapidly adsorbs small, free unbound steroids while excluding the large steroid-receptor protein complexes. This physical separation is critical to prevent background noise from unbound radioligands.

  • Scintillation Counting: Decant the supernatant (containing the receptor-bound [³H]-ligand) into scintillation fluid and measure radioactivity. Calculate the IC₅₀ and derive the RBA.

Conclusion

Benchmarking Gestodene Sulfate Sodium Salt reveals its dual utility in pharmacological research. While the active gestodene moiety provides an exceptionally potent PR agonism and a highly favorable MR binding profile compared to older progestins like Levonorgestrel[5], the sulfate sodium salt form acts as a crucial tool for manipulating pharmacokinetics. By leveraging STS-mediated activation, researchers can utilize the sulfate salt to study prolonged circulating half-lives, prodrug delivery systems, and aqueous-based formulation strategies without compromising the intrinsic potency of the parent compound.

Sources

A Comparative Guide to the Metabolic Profiling of Gestodene and its Sulfate Conjugate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the metabolic profiles of the synthetic progestin Gestodene and its sulfate conjugate. It is intended for researchers, scientists, and drug development professionals seeking to understand the biotransformation of this potent contraceptive agent and the influence of sulfation on its metabolic fate. We will delve into the experimental design, methodologies, and data interpretation, offering insights grounded in established scientific principles.

Introduction: The Significance of Gestodene and its Metabolism

Gestodene is a third-generation progestin widely used in oral contraceptives.[1] Unlike some other progestins, it is not a prodrug and is pharmacologically active in its parent form.[1] Its metabolism, primarily occurring in the liver, involves reduction and hydroxylation reactions.[1] Understanding the metabolic pathways of Gestodene is crucial for several reasons. Firstly, some metabolites may possess their own biological activity, potentially contributing to the overall therapeutic or adverse effect profile of the drug. For instance, certain A-ring reduced metabolites of Gestodene have been shown to exhibit estrogenic activity.[2] Secondly, the rate and extent of metabolism are key determinants of a drug's pharmacokinetic profile, including its half-life and systemic exposure.

A significant pathway in the metabolism of many drugs and endogenous compounds is sulfation, a Phase II conjugation reaction catalyzed by sulfotransferases (SULTs).[3][4] This process typically increases the water solubility of compounds, facilitating their excretion.[5] However, sulfation can also lead to the formation of reactive metabolites or alter the biological activity of the parent compound.[3][5] Therefore, a comparative metabolic profiling of Gestodene and its sulfate conjugate is essential to fully characterize its disposition and to identify any pharmacologically or toxicologically significant differences.

Experimental Design and Rationale

To comprehensively compare the metabolic profiles of Gestodene and its sulfate conjugate, a well-designed in vitro study is paramount. This allows for a controlled investigation of metabolic pathways, minimizing the complexities of in vivo systems.

Diagram: Experimental Workflow

Experimental Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Sample Analysis cluster_Data Data Interpretation Gestodene Gestodene Microsomes Human Liver Microsomes + Cofactors Gestodene->Microsomes Incubation Gestodene_Sulfate Gestodene_Sulfate Gestodene_Sulfate->Microsomes Incubation Extraction Metabolite Extraction Microsomes->Extraction Sample Quenching LC_MS LC-MS/MS Analysis Extraction->LC_MS Sample Injection Profiling Metabolic Profiling LC_MS->Profiling Data Acquisition Comparison Comparative Analysis Profiling->Comparison Data Analysis

Caption: Workflow for in vitro metabolic profiling.

The choice of an in vitro system is critical. Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This system is ideal for investigating the initial oxidative metabolism of Gestodene. For studying sulfation and the subsequent metabolism of the sulfate conjugate, a system containing both SULTs and CYPs, such as S9 fractions or primary hepatocytes, would be more comprehensive.

The analytical technique of choice for steroid hormone and metabolite quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This method offers high sensitivity and selectivity, enabling the detection and quantification of low-abundance metabolites in complex biological matrices.[6][7][9][10]

Methodologies

In Vitro Incubation Protocol

A detailed, step-by-step protocol is essential for reproducibility and data integrity.

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Gestodene and its sulfate conjugate in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), a NADPH-regenerating system (to support CYP activity), and phosphate buffer (pH 7.4).

    • For incubations with the sulfate conjugate, the inclusion of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, is necessary if the goal is to also assess further sulfation.[3][11]

  • Initiation and Termination of Reaction:

    • Pre-incubate the microsome mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the substrate (Gestodene or its sulfate conjugate) to the pre-warmed microsome mixture.

    • Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

    • Transfer the supernatant, containing the parent compound and its metabolites, to a clean tube for analysis.

LC-MS/MS Analysis Protocol

The development of a robust LC-MS/MS method is critical for accurate quantification.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for the separation of the relatively nonpolar steroids.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.[12]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Develop a multiple reaction monitoring (MRM) method for the parent compounds and their predicted metabolites. This involves selecting specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.[10]

Comparative Metabolic Profiles

The primary objective is to compare the metabolic stability of Gestodene and its sulfate conjugate and to identify any differences in the types and quantities of metabolites formed.

Metabolic Stability

Metabolic stability is a measure of how quickly a compound is metabolized. It is typically expressed as the in vitro half-life (t½).

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Gestodene Experimental DataExperimental Data
Gestodene Sulfate Experimental DataExperimental Data

Experimental data would be populated here from the in vitro incubation time course experiment. A shorter half-life indicates lower metabolic stability. It is hypothesized that the sulfate conjugate, being more polar, may be a poorer substrate for CYP enzymes, leading to a longer half-life compared to the parent Gestodene.

Metabolite Identification and Quantification

The major metabolic pathways for Gestodene include reduction of the A-ring and hydroxylation at various positions.[1] The sulfate conjugate may undergo further metabolism or be directly excreted.

MetaboliteParent CompoundRelative Abundance (%)
DihydrogestodeneGestodeneExperimental Data
TetrahydrogestodeneGestodeneExperimental Data
HydroxygestodeneGestodeneExperimental Data
Other Oxidative MetabolitesGestodeneExperimental Data
Metabolites of Sulfate ConjugateGestodene SulfateExperimental Data

Experimental data would be populated here from the LC-MS/MS analysis, showing the relative abundance of each metabolite formed from the respective parent compound.

Diagram: Gestodene Metabolic Pathways

Gestodene Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Gestodene Gestodene Reduction A-Ring Reduction Gestodene->Reduction CYPs, Reductases Hydroxylation Hydroxylation Gestodene->Hydroxylation CYPs Sulfation Sulfation Gestodene->Sulfation SULTs Dihydrogestodene Dihydrogestodene Reduction->Dihydrogestodene Hydroxygestodene Hydroxygestodene Hydroxylation->Hydroxygestodene Gestodene_Sulfate Gestodene_Sulfate Sulfation->Gestodene_Sulfate Gestodene Sulfate Tetrahydrogestodene Tetrahydrogestodene Dihydrogestodene->Tetrahydrogestodene

Caption: Major metabolic pathways of Gestodene.

Discussion and Interpretation

The comparative data will likely reveal significant differences in the metabolic fate of Gestodene and its sulfate conjugate.

  • Impact of Sulfation on Metabolic Stability: The presence of the sulfate group is expected to increase the polarity of the molecule, which may hinder its interaction with the active sites of CYP enzymes. This would result in a slower rate of metabolism and a longer in vitro half-life for the sulfate conjugate compared to Gestodene.

  • Alteration of Metabolite Profile: The metabolic profile of the sulfate conjugate is anticipated to be different from that of the parent drug. While Gestodene primarily undergoes oxidative metabolism, its sulfate conjugate may be more prone to direct excretion. Any metabolism of the sulfate conjugate would likely involve different enzymatic pathways.

  • Pharmacological and Toxicological Implications: The differences in metabolism can have significant implications for the overall pharmacological and toxicological profile of Gestodene. If the sulfate conjugate is less readily metabolized, it could lead to its accumulation in the body, potentially contributing to off-target effects. Conversely, if sulfation leads to rapid excretion, it would represent a major detoxification pathway. The estrogenic activity of tetrahydrogestodene metabolites underscores the importance of understanding the full metabolic cascade.[2]

Conclusion

This guide has outlined a comprehensive framework for the comparative metabolic profiling of Gestodene and its sulfate conjugate. By employing robust in vitro methodologies and advanced analytical techniques, researchers can gain valuable insights into the biotransformation of this important synthetic steroid. The resulting data will contribute to a more complete understanding of its pharmacokinetic properties and potential for drug-drug interactions, ultimately supporting the safe and effective use of Gestodene-containing contraceptives.

References

  • Wikipedia. Gestodene. [Link]

  • Lemus, A. E., et al. (2001). In vitro metabolism of gestodene in target organs: formation of A-ring reduced derivatives with oestrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 209-217. [Link]

  • Coughtrie, M. W. (2002). Sulfonation and sulfatases. In Enzyme systems that metabolise drugs and other xenobiotics (pp. 231-262). Taylor & Francis.
  • Pan, Y. (2021). Sulfation. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 303-313). Royal Society of Chemistry.
  • Kot-Wasik, A., et al. (2007). High performance liquid chromatography/ion-trap mass spectrometry for separation and simultaneous determination of ethynylestradiol, gestodene, levonorgestrel, cyproterone acetate and desogestrel.
  • Bamba, T., et al. (2016). In vitro steroid profiling system for the evaluation of endocrine disruptors. Journal of Bioscience and Bioengineering, 122(2), 229-234.
  • Glatt, H. (2000). Sulfotransferases in the bioactivation of xenobiotics. Chemico-Biological Interactions, 129(1-2), 141-170.
  • Weinshilboum, R. M. (1986).
  • Guedes, A., et al. (2019). A high resolution LC–MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids. Journal of Pharmaceutical and Biomedical Analysis, 175, 112776.
  • Zhang, Y., et al. (2009). Development and validation of UPLC-MS/MS method for simutaneous determination of gestodene and ethinyl estradiol in rat plasma.
  • Li, W., et al. (2015).
  • Storbeck, K. H., et al. (2019). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Metabolites, 9(10), 217.
  • Li, W., et al. (2010).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033968, Gestodene. [Link]

  • Morris, M. E., & Levy, G. (1986). Sulfate conjugation in drug metabolism: role of inorganic sulfate.
  • Nishikawa, T., et al. (2019). Experimental data of metabolic profiling of adrenal steroid hormones and the mass balance.
  • Głowka, F. K. (2016). Strategies for the Assessment of Metabolic Profiles of Steroid Hormones in View of Diagnostics and Drug Monitoring: Analytical Problems and Challenges. Current Drug Metabolism, 17(8), 735-750.
  • Gschwend, M. H., et al. (2015). Pharmacokinetic drug-drug interaction between ethinyl estradiol and gestodene, administered as a transdermal fertility control patch, and two CYP3A4 inhibitors and a CYP3A4 substrate. The European Journal of Contraception & Reproductive Health Care, 20(1), 47-58.
  • Wang, Y., & Li, L. (2011). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry, 400(10), 3497-3505.
  • Spellacy, W. N., et al. (1994). Carbohydrate metabolism studies after one year of using an oral contraceptive containing gestodene and ethinyl estradiol. Contraception, 49(4), 361-367.
  • Hypha Discovery. (2021).
  • Moon, J. Y., et al. (2016). Metabolic profiling of cholesterol and sex steroid hormones to monitor urological diseases in. Journal of Steroids & Hormonal Science, 7(2).
  • Hofmeister, H., et al. (1986). [Synthesis of gestodene]. Arzneimittel-Forschung, 36(5), 781-783.
  • Sandoval-Ramírez, J., et al. (2002). A Simple Synthesis of Gestodene from 18-Methyl-4-estren-3,17-dione.
  • Matuszewski, B. K. (2006). Are there any reported metabolites that compete with their parent drugs for binding to their target?.
  • Google Patents. (2016).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). Safety Testing of Drug Metabolites: Guidance for Industry.
  • Sahin, Z. (2023). Importance and review of drug metabolite synthesis. Istanbul Journal of Pharmacy, 53(2), 251-274.
  • Marsden, S. P., & Jones, A. C. (2001). Towards the total synthesis of desogestrel. University of Southampton.

Sources

Safety Operating Guide

Physicochemical Hazard Profile & Regulatory Directives

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for Gestodene Sulfate Sodium Salt

Gestodene Sulfate Sodium Salt is a highly potent synthetic progestogen derivative utilized extensively in pharmacological research, hormone therapy development, and reproductive endocrinology. Because it is a biologically active pharmaceutical ingredient (API) at trace concentrations, improper disposal poses severe occupational and ecological risks.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a definitive, self-validating operational protocol for the safe handling, segregation, and disposal of Gestodene waste. This framework ensures absolute compliance with environmental regulations while safeguarding laboratory personnel.

Understanding the intrinsic properties of Gestodene is critical for designing an effective disposal strategy. The compound is an endocrine-disrupting chemical (EDC) that is not readily biodegradable. Regulatory bodies, including the EPA, strictly prohibit the "sewering" (drain disposal) of hazardous pharmaceutical waste to prevent the contamination of local waterways[1].

Table: Quantitative Hazard Data & Disposal Implications

ParameterClassification / ValueCausality for Disposal Protocol
Aquatic Toxicity Category 1 (H400, H410)Mandates zero-drain disposal; highly toxic to aquatic life with long-lasting effects[2].
Reproductive Toxicity Category 1A (H360, H362)May damage fertility or the unborn child. Requires strict PPE (HEPA filters, double-gloving) to prevent exposure[2].
Carcinogenicity Category 2 (H351)Suspected of causing cancer. Classifies all direct-contact materials (pipette tips, weighing paper) as hazardous waste[2].
Biodegradability Not readily biodegradablePrevents the use of standard biological degradation disposal methods; necessitates thermal destruction.

Mechanistic Rationale: Why Standard Disposal Fails

The Fallacy of Drain Disposal: Conventional wastewater treatment plants (WWTPs) rely on sedimentation, flocculation, and biological degradation, which are designed to remove organic carbon, phosphorus, and nitrogen[3]. Steroid hormones like Gestodene are highly persistent micropollutants that bypass these basic mechanical and biological processes[3].

The Ecological Consequence: Even at nanogram-per-liter concentrations, EDCs disrupt the endocrine function of aquatic organisms, leading to the feminization of male fish, altered sex ratios, and severe reproductive impairment[3]. Because of this, institutional policies, such as the NIH Drain Discharge Guide, strictly prohibit the disposal of biologically active pharmaceutical waste via the sanitary sewer[4].

The Solution: The only scientifically sound and legally compliant method for Gestodene disposal is high-temperature incineration . This process thermally degrades the complex steroid ring structure into harmless byproducts (carbon oxides, nitrogen oxides, and water vapor), ensuring complete destruction of the API's pharmacological activity.

Gestodene Waste Segregation Workflow

Proper segregation at the point of generation prevents cross-contamination and ensures that waste is routed to the correct destruction facility.

GestodeneDisposal N1 Gestodene Waste Generation N2 Waste State Assessment N1->N2 N3 Solid Waste (Powder, Contaminated PPE) N2->N3 Solid N4 Liquid Waste (Aqueous/Organic Solvents) N2->N4 Liquid N5 Double-bagged Hazardous Waste Bin N3->N5 N6 Sealed, Compatible Liquid Carboy N4->N6 N7 Labeling & Segregation (H410, H351, H360) N5->N7 N6->N7 N8 High-Temperature Incineration (EPA/RCRA Compliant) N7->N8 Certified Transport

Caption: Gestodene Sulfate Sodium Salt Waste Segregation and Disposal Workflow.

Step-by-Step Experimental and Disposal Protocols

To ensure trustworthiness and safety, every protocol described below operates as a self-validating system . The process is not considered complete until verifiable endpoints are met.

Protocol 1: Solid Waste Containment (Powders, Consumables, PPE)

Causality: Solid Gestodene powder is highly susceptible to aerosolization. Inhalation of airborne particulates can lead to systemic absorption of this potent reproductive toxin.

  • Preparation: Conduct all handling of solid Gestodene within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood equipped with a High-Efficiency Particulate Air (HEPA) filter[2].

  • Collection: Place all contaminated consumables (weighing boats, spatulas, pipette tips) directly into a primary transparent biohazard/chemical waste bag inside the hood.

  • Double-Bagging: Seal the primary bag, spray the exterior with 70% ethanol or isopropanol to decontaminate the outer surface, and place it into a secondary heavy-duty hazardous waste bag.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (60282-87-3), and specific hazard codes (H351, H360, H410)[2]. Store in a locked, designated Satellite Accumulation Area (SAA) pending incineration.

Protocol 2: Liquid Waste Management (Aqueous & Organic Solvents)

Causality: Liquid effluents containing Gestodene can easily permeate standard lab drains. Segregation prevents accidental sewering.

  • Segregation: Designate specific, chemically compatible high-density polyethylene (HDPE) carboys exclusively for Gestodene liquid waste. Do not mix with highly reactive acids or bases.

  • First-Rinse Capture: The first rinse of any glassware used to prepare Gestodene solutions contains the highest concentration of the API. This first rinse must be collected as hazardous chemical waste[5].

  • Secondary Rinses: Subsequent rinses should also be directed into the liquid waste carboy until the glassware is analytically clean.

  • Storage: Keep the carboy tightly capped in a secondary containment tray to prevent leaks, and store away from direct light and heat sources.

Protocol 3: Spill Decontamination and Self-Validating Surface Clearance

Causality: Standard sweeping of a powder spill generates hazardous aerosols. Chemical oxidation is required to destroy the steroid ring structure on surfaces.

  • Isolation & PPE: Evacuate non-essential personnel. The responder must don an N95/P100 respirator, chemical-impermeable gloves (nitrile), safety goggles, and a disposable Tyvek suit.

  • Suppression: Do NOT sweep. Gently cover the spilled powder with absorbent pads dampened with water or a compatible solvent to suppress dust formation.

  • Collection: Carefully roll the dampened pads inward, trapping the powder, and place them into a hazardous waste bag.

  • Chemical Oxidation: Wash the non-recoverable remainder on the surface with a 1-10% Sodium hypochlorite solution[2]. Allow a contact time of 15 minutes to chemically oxidize the residual steroid molecules, followed by a thorough wipe-down with water.

  • Self-Validation (Analytical Swabbing): The decontamination is not considered complete until validated. Swab the cleaned surface using a validated sampling swab. Extract the swab in methanol and analyze the extract via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Endpoint: The surface is officially cleared for normal use only when the HPLC-MS/MS results confirm that Gestodene concentrations are below the laboratory's Acceptable Daily Exposure (ADE) limit. If the limit is exceeded, repeat Step 4.

References

  • Title: Gestodene - European Directorate for the Quality of Medicines & HealthCare | Source: edqm.eu | URL: 2

  • Title: A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater | Source: mdpi.com | URL: 3

  • Title: The NIH Drain Discharge Guide | Source: nih.gov | URL: 4

  • Title: Updated Rules for EPA hazardous pharmaceutical waste Sewering | Source: hazardouswasteexperts.com | URL: 1

  • Title: Discharge standards for endocrine disrupting products exceeded | Source: kuleuven.be | URL: 5

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Gestodene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides crucial safety and logistical information for laboratory professionals working with Gestodene Sulfate Sodium Salt. As a potent synthetic hormone, proper handling is paramount to ensure researcher safety and prevent unintended environmental exposure. This document offers a procedural, in-depth approach to personal protective equipment (PPE) selection and use, grounded in established safety principles.

The Critical Need for a Specialized PPE Protocol

Gestodene is a synthetic progestogen that can elicit significant biological effects at low concentrations.[1] The primary hazards associated with handling Gestodene and its salt forms include:

  • Reproductive and Developmental Risks: As a reproductive hormone, Gestodene may damage fertility or harm an unborn child.[1][2] It is also suspected of causing cancer.[1] Pregnant and lactating individuals should avoid exposure.[3]

  • High Potency: Potent compounds like Gestodene can cause effects at very low doses, making even minor exposures a concern.[4] Inhalation, skin contact, and ingestion are all potential routes of exposure.[1]

  • Acute Health Effects: Gestodene can be harmful if swallowed, in contact with skin, or if inhaled.[1]

Due to these risks, a multi-faceted PPE strategy is essential to create a reliable barrier between the researcher and the compound.[5]

A Risk-Based Approach to PPE Selection

The level of PPE required is directly related to the specific task and the potential for exposure. A thorough risk assessment should precede any handling of Gestodene Sulfate Sodium Salt.[6]

risk_assessment_ppe cluster_task Task Analysis cluster_exposure Potential Exposure cluster_ppe Required PPE A Weighing & Handling Powder D High Risk of Inhalation & Dermal Contact A->D B Preparing Solutions E Risk of Splashes & Dermal Contact B->E C Handling Dilute Solutions F Low Risk of Dermal Contact C->F G Double Gloves, Gown, Eye/Face Protection, Respiratory Protection D->G H Double Gloves, Lab Coat, Eye Protection E->H I Gloves, Lab Coat, Safety Glasses F->I

Caption: PPE selection is dictated by the task and its associated exposure risks.

Detailed PPE Recommendations

The following table outlines the minimum PPE requirements for different laboratory procedures involving Gestodene Sulfate Sodium Salt.

TaskRecommended PPE
Weighing and Dispensing (Solid Form) Gloves: Double-layered, powder-free nitrile gloves.[7] Protective Clothing: Disposable gown over a lab coat. Gowns should be resistant to chemical permeation.[6] Eye/Face Protection: Tightly fitting safety goggles and a face shield.[5][8] Respiratory Protection: A NIOSH-approved respirator is necessary due to the risk of inhaling airborne particles.[7][8] For higher-risk operations, a powered air-purifying respirator (PAPR) may be required.[9][10]
Dissolution and Solution Preparation Gloves: Double-layered, powder-free nitrile gloves.[7] Protective Clothing: A lab coat is the minimum requirement. A chemically resistant apron is also advised.[5] Eye/Face Protection: Chemical safety goggles to protect against splashes.[5] Engineering Controls: All manipulations should be performed within a certified chemical fume hood to minimize inhalation risk.[3]
Handling of Dilute Solutions Gloves: A single pair of nitrile gloves.[6] Protective Clothing: A standard lab coat.[6] Eye/Face Protection: Safety glasses with side shields.[11]

Procedural Guidance for PPE Use

Correctly putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent contamination.[12]

donning_doffing_workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.

Disposal of Contaminated Materials

All disposable items that have come into contact with Gestodene Sulfate Sodium Salt are considered hazardous waste and must be disposed of accordingly.[13]

  • PPE Disposal: Immediately after use, place all contaminated PPE, such as gloves and gowns, into a designated and clearly labeled hazardous waste container.[14][15]

  • Chemical Waste: Unused compounds and contaminated solutions should be collected in sealed, labeled containers for disposal by a certified hazardous waste management company.[13] Incineration is often the preferred method for destroying potent pharmaceutical waste.[16]

  • Institutional Protocols: Always adhere to your institution's specific guidelines for hazardous waste disposal.[17]

Emergency Response Plan

In the event of an accidental exposure, immediate action is crucial.[8]

  • Skin Contact: Promptly remove any contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[8][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids.[8]

  • Inhalation: Move the affected individual to an area with fresh air.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[8]

For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[2]

By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with Gestodene Sulfate Sodium Salt and maintain a safe and controlled laboratory environment.

References

  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. 2021. Available from: [Link]

  • Outsourced Pharma. Best Practices For Handling Potent APIs. 2015. Available from: [Link]

  • BioProcess International. Containment of High-Potency Products in a GMP Environment. 2010. Available from: [Link]

  • Medium. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. 2024. Available from: [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. Use of Reproductive Hormones. Available from: [Link]

  • American Industrial Hygiene Association. Potent Pharmaceutical Compound Containment Case Study. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022. Available from: [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. Available from: [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available from: [Link]

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. 2024. Available from: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. 2019. Available from: [Link]

  • ResearchGate. (PDF) Pharmaceutical Waste Disposal Current Practices and Regulations: Review. 2023. Available from: [Link]

  • Canadian Pharmacists Journal / Revue des Pharmaciens du Canada. Personal protective equipment: Suggested best practices for pharmacies during the COVID-19 pandemic. 2020. Available from: [Link]

  • EnviroChemie. Effectively removing medicine residues from wastewater. 2022. Available from: [Link]

  • ASMAI. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. 2025. Available from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。